molecular formula C11H13ClO2 B1420697 2-(2,4-Dimethylphenoxy)propanoyl chloride CAS No. 1114594-99-8

2-(2,4-Dimethylphenoxy)propanoyl chloride

Cat. No.: B1420697
CAS No.: 1114594-99-8
M. Wt: 212.67 g/mol
InChI Key: OSHSCMUTODLMKA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)propanoyl chloride is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,4-dimethylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHSCMUTODLMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethylphenoxypropionic Acid Derivatives: Synthesis, Mechanistic Insights, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,4-dimethylphenoxypropionic acid and its derivatives, compounds of increasing interest in the field of drug discovery and development. We will delve into their synthesis, explore the mechanistic underpinnings of their biological activity, and discuss their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this chemical class.

Introduction: The Growing Significance of Phenoxypropionic Acid Scaffolds

Phenoxypropionic acid derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. Historically recognized for their herbicidal properties, recent research has unveiled their potential to modulate key biological pathways implicated in metabolic and inflammatory diseases. The core structure, characterized by a phenoxy group linked to a propionic acid moiety, provides a privileged scaffold for the design of targeted therapeutics. The addition of methyl groups at the 2 and 4 positions of the phenyl ring, as in 2,4-dimethylphenoxypropionic acid, significantly influences the molecule's steric and electronic properties, thereby impacting its biological activity. This guide will focus on these dimethyl-substituted derivatives, highlighting their unique characteristics and therapeutic promise.

Synthetic Pathways to 2,4-Dimethylphenoxypropionic Acid and Its Derivatives

The synthesis of 2,4-dimethylphenoxypropionic acid and its derivatives is primarily achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry. This approach involves the reaction of a substituted phenol with an α-haloalkanoic acid or its ester in the presence of a base.

Core Synthesis of 2,4-Dimethylphenoxypropionic Acid

The foundational synthesis of 2,4-dimethylphenoxypropionic acid involves the reaction of 2,4-dimethylphenol with a 2-halopropionic acid, such as 2-chloropropionic acid, in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of 2-(2,4-Dimethylphenoxy)propionic Acid

Materials:

  • 2,4-Dimethylphenol

  • 2-Chloropropionic acid

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Sulfuric acid (H₂SO₄)

  • n-Hexane

  • Deionized water

Equipment:

  • 1000 mL three-necked round-bottom flask

  • Stirrer (magnetic or overhead)

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • To the 1000 mL three-necked round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dimethylphenol (1.0 mol), 2-chloropropionic acid (1.0 mol), potassium hydroxide (2.0 mol), and dimethyl sulfoxide (DMSO) as the solvent.

  • Stir the mixture and heat to a reaction temperature of 60-80°C. Maintain this temperature and continue stirring for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add sulfuric acid with stirring to neutralize the reaction mixture to a pH of approximately 2-3.

  • Filter the resulting mixture to remove the precipitated salts.

  • The solvent (DMSO) can be recovered from the filtrate by distillation under reduced pressure.

  • The resulting solid residue is the crude 2-(2,4-dimethylphenoxy)propionic acid.

  • To purify the product, add n-hexane to the crude solid, stir, and cool to room temperature to induce crystallization.

  • Collect the purified product by filtration and dry under vacuum.

Synthesis of Chiral Derivatives

Many of the therapeutic applications of phenoxypropionic acid derivatives are stereospecific, with one enantiomer exhibiting significantly higher activity than the other. Therefore, the synthesis of enantiomerically pure derivatives is of paramount importance. This can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral resolution of a racemic mixture.

A common approach involves starting with an enantiomerically pure form of a 2-halopropionic acid or by employing a chiral auxiliary to direct the stereochemistry of a key reaction step.

Conceptual Workflow: Chiral Synthesis of 2,4-Dimethylphenoxypropionic Acid Derivatives

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 2,4-Dimethylphenol 2,4-Dimethylphenol Williamson Ether Synthesis Williamson Ether Synthesis 2,4-Dimethylphenol->Williamson Ether Synthesis Chiral 2-Halopropionic Acid Ester Chiral 2-Halopropionic Acid Ester Chiral 2-Halopropionic Acid Ester->Williamson Ether Synthesis Hydrolysis Hydrolysis Williamson Ether Synthesis->Hydrolysis Intermediate Ester Enantiomerically Pure 2,4-Dimethylphenoxypropionic Acid Derivative Enantiomerically Pure 2,4-Dimethylphenoxypropionic Acid Derivative Hydrolysis->Enantiomerically Pure 2,4-Dimethylphenoxypropionic Acid Derivative

Caption: Chiral synthesis workflow.

Mechanism of Action: Targeting Nuclear Receptors and Inflammatory Pathways

The therapeutic potential of 2,4-dimethylphenoxypropionic acid derivatives stems from their ability to interact with and modulate the activity of key cellular targets, most notably peroxisome proliferator-activated receptors (PPARs).

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARδ. Phenoxypropionic acid derivatives, particularly those with a chiral center, have been shown to act as agonists for PPARα and PPARγ.

  • PPARα Activation: Agonism of PPARα leads to the upregulation of genes involved in fatty acid oxidation and a reduction in triglyceride levels. This makes PPARα a key target for the treatment of dyslipidemia.[3]

  • PPARγ Activation: PPARγ is a master regulator of adipogenesis and is crucial for insulin sensitization.[2] Activation of PPARγ improves insulin sensitivity and is a validated therapeutic strategy for type 2 diabetes.[2]

The binding of a 2,4-dimethylphenoxypropionic acid derivative to a PPAR initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes.

Signaling Pathway: PPAR Agonism

G Ligand (2,4-DMPP Derivative) Ligand (2,4-DMPP Derivative) PPAR PPAR Ligand (2,4-DMPP Derivative)->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with Coactivators Coactivators PPAR->Coactivators Recruits PPRE PPRE RXR->PPRE Binds to Coactivators->PPRE Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Metabolic and Anti-inflammatory Effects Metabolic and Anti-inflammatory Effects Target Gene Transcription->Metabolic and Anti-inflammatory Effects Leads to

Caption: PPAR agonism signaling pathway.

Anti-inflammatory Effects

Beyond their metabolic effects, PPAR agonists also exhibit potent anti-inflammatory properties. This is achieved through several mechanisms, including the transrepression of pro-inflammatory transcription factors such as NF-κB. By interfering with the activity of these factors, 2,4-dimethylphenoxypropionic acid derivatives can reduce the expression of inflammatory cytokines and other mediators.

Therapeutic Potential and Structure-Activity Relationships (SAR)

The versatility of the phenoxypropionic acid scaffold allows for the development of derivatives with a range of therapeutic applications. The specific substitutions on the phenyl ring and modifications to the propionic acid side chain are critical in determining the compound's potency and selectivity for different biological targets.

Structural Modification Impact on Biological Activity Potential Therapeutic Application
Chirality at the α-carbon The (R)-enantiomer often exhibits higher potency for PPARs.Metabolic diseases (dyslipidemia, type 2 diabetes)
Substitution on the phenyl ring Electron-withdrawing or -donating groups can modulate receptor binding affinity and selectivity.Tailoring selectivity for specific PPAR isoforms
Esterification of the carboxylic acid Can improve bioavailability and act as a prodrug.Improved pharmacokinetics
Amidation of the carboxylic acid Can alter solubility and cell permeability.Modulation of drug delivery properties

Biological Evaluation of 2,4-Dimethylphenoxypropionic Acid Derivatives

The preclinical evaluation of novel 2,4-dimethylphenoxypropionic acid derivatives involves a series of in vitro and in vivo assays to determine their efficacy, selectivity, and safety profile.

In Vitro Assays

Experimental Protocol: In Vitro PPAR Activation Assay

Objective: To determine the ability of a test compound to activate PPARα and PPARγ.

Method: Luciferase Reporter Gene Assay

Cell Line: HEK293T cells or other suitable cell line.

Materials:

  • Expression plasmids for full-length human PPARα and PPARγ.

  • Reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Transfection reagent.

  • Test compounds (2,4-dimethylphenoxypropionic acid derivatives).

  • Positive controls (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

  • Luciferase assay reagent.

  • Cell culture medium and supplements.

Procedure:

  • Seed HEK293T cells in 96-well plates.

  • Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and a control plasmid (e.g., β-galactosidase for normalization).

  • After 24 hours, treat the cells with various concentrations of the test compounds or positive controls.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to the control plasmid activity.

  • Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value for each compound.

In Vivo Studies

Promising candidates from in vitro screening are then advanced to in vivo studies using relevant animal models of disease, such as diabetic or dyslipidemic rodent models. These studies are crucial for evaluating the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

Analytical Methods for Characterization and Quantification

The analysis of 2,4-dimethylphenoxypropionic acid derivatives, particularly the separation of enantiomers, is critical for both synthetic chemistry and pharmacological studies. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC

Chiral stationary phases (CSPs) are used to separate the enantiomers of chiral 2,4-dimethylphenoxypropionic acid derivatives. Polysaccharide-based CSPs are particularly effective for this class of compounds.

Conceptual Workflow: Chiral HPLC Analysis

G Racemic Mixture Racemic Mixture HPLC System HPLC System Racemic Mixture->HPLC System Injected into Chiral Column Chiral Column HPLC System->Chiral Column Flows through Detector Detector Chiral Column->Detector Separated enantiomers elute to Separated Enantiomers Separated Enantiomers Detector->Separated Enantiomers Detects and quantifies

Caption: Chiral HPLC analysis workflow.

Conclusion and Future Directions

2,4-Dimethylphenoxypropionic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of metabolic and inflammatory diseases. Their ability to act as PPAR agonists provides a solid mechanistic basis for their observed biological effects. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of isoform-selective PPAR modulators and dual PPAR agonists will continue to be an active area of investigation, with the goal of developing safer and more effective therapies for a range of human diseases.

References

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Tan, C. (2009). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Journal of Zhejiang University of Technology.
  • Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). (n.d.). Google Patents.
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  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed.
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An In-depth Technical Guide to the Properties of Phenoxyalkanoic Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenoxyalkanoic acid chlorides are a highly reactive and versatile class of organic compounds that serve as critical intermediates in the synthesis of a wide array of commercially significant molecules. Characterized by a carbonyl chloride group attached to an alkyl chain, which is in turn linked to a phenoxy moiety, these compounds are foundational building blocks in the agrochemical and pharmaceutical industries. Their high electrophilicity makes them powerful acylating agents, enabling the efficient construction of ester and amide linkages. This guide provides an in-depth exploration of their synthesis, chemical properties, reactivity, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Phenoxyalkanoic Acid Chlorides

The primary route to phenoxyalkanoic acid chlorides begins with their corresponding carboxylic acids. The synthesis of these parent phenoxyalkanoic acids is typically achieved through the reaction of an alkali metal salt of a phenol with an alkali metal salt of a haloalkanoic acid.[1] The subsequent conversion of the carboxylic acid to the highly reactive acid chloride is a crucial activation step.

Chlorination of Phenoxyalkanoic Acids

The most prevalent and industrially significant method for synthesizing acid chlorides from carboxylic acids is the use of a chlorinating agent.[2]

  • Using Thionyl Chloride (SOCl₂): This is often the method of choice due to its efficiency and the convenient nature of its byproducts.[3][4] The carboxylic acid reacts with thionyl chloride to yield the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[3] As the byproducts are gaseous, they are easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[3] The reaction proceeds through a chlorosulfite intermediate.

  • Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF).[5][6] This method is generally milder and more selective than using thionyl chloride, making it suitable for sensitive substrates.[6] The byproducts are carbon dioxide, carbon monoxide, and HCl, which are also volatile.

  • Other Reagents: Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can also be employed for this transformation, although they are used less frequently in modern synthesis.[3][7]

Diagram 1: General Synthesis Workflow

This diagram illustrates the two-step process to obtain phenoxyalkanoic acid chlorides from phenols.

G Phenol Phenol Derivative Phenoxyalkanoic_Acid Phenoxyalkanoic Acid Phenol->Phenoxyalkanoic_Acid  Base (e.g., NaOH) Haloalkanoic_Acid Haloalkanoic Acid (e.g., ClCH₂COOH) Haloalkanoic_Acid->Phenoxyalkanoic_Acid Acid_Chloride Phenoxyalkanoic Acid Chloride Phenoxyalkanoic_Acid->Acid_Chloride Thionyl_Chloride Chlorinating Agent (e.g., SOCl₂) Thionyl_Chloride->Acid_Chloride

Caption: Synthesis pathway from phenol to phenoxyalkanoic acid chloride.

Experimental Protocol: Synthesis of 2-Phenoxypropanoyl Chloride

This protocol details a representative synthesis using thionyl chloride.

Materials:

  • 2-Phenoxypropanoic acid

  • Thionyl chloride (SOCl₂)

  • Dry round-bottomed flask

  • Reflux condenser with a gas outlet/drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble a dry 100-mL round-bottomed flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis of the reagents and product.

  • Charging the Flask: To the flask, add 2-phenoxypropanoic acid (e.g., 10 g, 1.0 equiv).

  • Addition of Reagent: Under a fume hood, carefully add an excess of thionyl chloride (e.g., 2.0 equiv) to the flask.[8] The addition may cause some initial gas evolution.

  • Reaction: Gently heat the mixture to reflux (oil bath temperature ~80-85 °C) and maintain for 2-3 hours.[8] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (test with moist pH paper at the condenser outlet, held with forceps).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step must be performed carefully in a well-ventilated fume hood as SOCl₂ is corrosive and toxic. The crude phenoxypropanoyl chloride that remains is often of sufficient purity for subsequent reactions.[8] If higher purity is required, fractional distillation under high vacuum can be performed.

Chemical Reactivity and Mechanistic Insights

Phenoxyalkanoic acid chlorides are among the most reactive derivatives of carboxylic acids.[9] Their reactivity stems from the highly electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.[10][11] The primary reaction pathway is nucleophilic acyl substitution , an addition-elimination mechanism.[12]

Diagram 2: General Mechanism of Nucleophilic Acyl Substitution

G cluster_0 Addition Step cluster_1 Elimination Step start R-CO-Cl + Nu-H intermediate [Tetrahedral Intermediate] R-C(O⁻)(Cl)-Nu⁺H start->intermediate Nucleophilic Attack intermediate_2 [Tetrahedral Intermediate] R-C(O⁻)(Cl)-Nu⁺H product R-CO-Nu + HCl intermediate_2->product Collapse of Intermediate & Deprotonation

Caption: The two-stage addition-elimination mechanism for acyl chlorides.

Key Reactions
  • Hydrolysis: They react vigorously, often violently, with water to hydrolyze back to the parent carboxylic acid and hydrogen chloride.[13][14] This reactivity necessitates that all synthesis and subsequent reactions be carried out under anhydrous conditions.

  • Alcoholysis (Esterification): The reaction with alcohols is rapid and exothermic, producing esters and HCl.[15][16] This is a highly efficient method for ester synthesis, as the reaction goes to completion.[15] Phenols also react to form phenyl esters, though the reaction can be less vigorous.[13]

    • Causality: The high reactivity of the acid chloride provides a strong thermodynamic driving force for the reaction, making it more effective than Fischer esterification from the parent carboxylic acid.[15]

  • Ammonolysis/Amination (Amidation): Acid chlorides react readily with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[17][18]

    • Experimental Consideration: The reaction produces one equivalent of HCl, which will protonate the basic amine starting material, rendering it non-nucleophilic. To counter this, the reaction is typically run with two equivalents of the amine—one to act as the nucleophile and the second to act as a base to neutralize the HCl.[19] Alternatively, a non-nucleophilic base such as pyridine or triethylamine (Et₃N) can be added as an acid scavenger.[20]

Experimental Protocol: Synthesis of N-benzyl-2-phenoxyacetamide

This protocol details a representative amidation reaction.

Materials:

  • Phenoxyacetyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Separatory funnel, round-bottomed flask, magnetic stirrer

Procedure:

  • Setup: In a dry round-bottomed flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM. Cool the flask in an ice bath (0 °C).

  • Reagent Addition: Dissolve phenoxyacetyl chloride (1.0 equiv) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.[5] Maintaining a low temperature helps to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Agrochemicals and Drug Discovery

The utility of phenoxyalkanoic acid chlorides is defined by their role as activated precursors for a multitude of target molecules.

Agrochemicals

A primary application is in the synthesis of phenoxy herbicides.[21] This class of compounds acts as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[22][23] When applied to broad-leaf plants, they induce rapid, uncontrolled cell division and growth, ultimately leading to plant death.[21][23] They are selective, leaving monocot crops like wheat and corn relatively unaffected.[24] The acid chlorides are used to synthesize various ester and amide forms of these herbicides, which can have different properties regarding uptake, translocation, and environmental persistence.[24]

Drug Development and Medicinal Chemistry

In drug discovery, the phenoxyalkanoic acid chloride scaffold provides a versatile starting point for creating libraries of new chemical entities.

  • Structure-Activity Relationship (SAR) Studies: The ease with which acid chlorides react with various nucleophiles (alcohols, amines, etc.) allows for the rapid synthesis of a large number of analogues.[25] By systematically varying the nucleophile, medicinal chemists can probe the SAR of a compound series to optimize potency, selectivity, and pharmacokinetic properties.[26][27]

  • Bioactive Scaffolds: The resulting phenoxyalkanoate esters and amides are present in numerous biologically active molecules. The long alkyl chain of derivatives like N-decanoyl amides can increase lipophilicity, potentially enhancing membrane permeability and target engagement for enzyme inhibition.[25]

  • Polymer-Based Drug Delivery: These reactive monomers can be used to incorporate phenoxyalkanoic acid moieties into polymers. This is relevant for creating advanced drug delivery systems, such as acid-degradable polymers that release their therapeutic payload in the acidic microenvironment of a tumor or within cellular endosomes.[28]

Physicochemical Properties and Safety

Data Summary
PropertyDescriptionCitation
Physical State Typically colorless to pale yellow liquids or low-melting solids at room temperature.
Reactivity Highly reactive electrophiles. Corrosive and moisture-sensitive. Reacts violently with water and other protic nucleophiles.[14][29][30]
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Insoluble in and reactive with water.
IR Spectroscopy Strong C=O stretching absorption in the range of 1770-1815 cm⁻¹. The frequency is higher than the corresponding carboxylic acid due to the inductive effect of the chlorine atom.
¹H NMR Spectroscopy Protons on the carbon alpha to the carbonyl group are typically deshielded, appearing around 2.5-4.5 ppm, depending on the structure. Aromatic protons of the phenoxy group appear in the 6.8-7.5 ppm range.
¹³C NMR Spectroscopy The carbonyl carbon is highly deshielded, with a characteristic chemical shift in the range of 165-175 ppm.
Safety and Handling

Proper handling of phenoxyalkanoic acid chlorides is critical due to their hazardous nature.

HazardHandling ProtocolCitation
Corrosive Causes severe skin burns and eye damage. Material is destructive to mucous membranes and the upper respiratory tract.[29][30]
Toxicity Toxic if inhaled or swallowed.[29]
Reactivity Reacts violently with water, releasing toxic and corrosive HCl gas. Do not allow contact with water. Incompatible with bases, alcohols, and amines (unless intended for reaction).[14][29]
Personal Protective Equipment (PPE) Always handle in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[30][31]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[29]

Conclusion

Phenoxyalkanoic acid chlorides are indispensable chemical intermediates whose high reactivity is harnessed for the efficient synthesis of a diverse range of molecules. Their role as powerful acylating agents is fundamental to the production of phenoxy herbicides, which are vital in modern agriculture. In the realm of pharmaceutical sciences, they provide a robust platform for the construction of novel molecular architectures and for conducting systematic structure-activity relationship studies. A thorough understanding of their synthesis, reactivity, and hazardous properties is essential for any scientist leveraging these potent building blocks for research and development.

References

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  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

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  • Reddit. Acid chloride reaction with amine. [Link]

  • YouTube. (2017). Reactions Acid Chlorides With Amines. [Link]

  • Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [Link]

  • YouTube. (2017). Reactions of Acid Chlorides with Alcohols. [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]

  • RSC Publishing. Acid-degradable polymers for drug delivery: a decade of innovation. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • YouTube. (2024). Must Know Synthesis and Reactions of Acid Chlorides. [Link]

  • Google Patents. US6770783B1 - Method for producing acid chlorides.
  • PMC. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • PubMed. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). [Link]

  • Khan Academy. Reactivity of carboxylic acid derivatives. [Link]

Sources

The Paradox of Reactivity: Navigating Sterically Hindered Phenoxy Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Sterically Hindered Phenoxy Acid Chlorides Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1]

Executive Summary

Sterically hindered phenoxy acid chlorides—exemplified by fibrate intermediates like clofibric acid chloride (2-(4-chlorophenoxy)-2-methylpropionyl chloride)—represent a unique challenge in organic synthesis. They occupy a chemical "saddle point": the phenoxy group electronically activates the carbonyl via inductive withdrawal, yet the geminal-dialkyl substitution (or ortho-ring hindrance) kinetically silences it.

This guide provides a mechanistic blueprint for manipulating these substrates. It moves beyond standard textbook protocols to address the specific failure modes of hindered acylations: competitive ketene formation, decarbonylation, and hydrolysis-driven yield loss.

Mechanistic Underpinnings[2][3]

To optimize reactivity, one must decouple the electronic and steric vectors governing the acyl chloride.

The Electronic-Steric Conflict
  • Inductive Activation (

    
     Effect):  The phenoxy oxygen is bonded to the 
    
    
    
    -carbon. Oxygen is highly electronegative, pulling electron density through the
    
    
    -framework. This makes the carbonyl carbon more electrophilic than in simple aliphatic acid chlorides (e.g., pivaloyl chloride).
  • Steric Deactivation: In gem-dimethyl analogues (fibrates), the two methyl groups create a "conical sheath" around the carbonyl carbon. This restricts the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.

The Result: The molecule is thermodynamically primed for reaction but kinetically trapped. High temperatures often fail because they accelerate decomposition (decarbonylation) faster than substitution.

The DMAP "Turbocharger" Mechanism

For hindered substrates, 4-Dimethylaminopyridine (DMAP) is not just a catalyst; it is a steric shuttle .

  • Step 1: DMAP attacks the acid chloride to form an

    
    -acylpyridinium salt.
    
  • Step 2: This intermediate projects the carbonyl group away from the shielding gem-dimethyl groups, extending the electrophilic center into the solvent cage.

  • Step 3: The counter-ion (Cl⁻) is displaced, and the incoming nucleophile (alcohol/amine) attacks the highly reactive, less shielded pyridinium species.

DMAP_Mechanism Substrate Hindered Phenoxy Acid Chloride Intermediate N-Acylpyridinium (Sterically Projected) Substrate->Intermediate Fast Equilibrium (Nucleophilic Attack) DMAP DMAP Catalyst DMAP->Intermediate Product Ester/Amide Product Intermediate->Product Nucleophile (ROH/RNH2) Displaces DMAP Product->DMAP Catalyst Regeneration

Figure 1: The "Steric Projection" mechanism where DMAP moves the electrophilic center away from the hindering gem-dimethyl group.

Synthesis Strategies: Generating the Acid Chloride[2][4][5][6]

Converting the parent hindered acid to the chloride requires avoiding the "Acidic Quench" trap.


 generates HCl, which can degrade sensitive ether linkages or induce rearrangements in highly hindered systems.
The Vilsmeier-Haack Protocol (Oxalyl Chloride/DMF)

This is the industry standard for hindered phenoxy acids. It proceeds under neutral-to-mildly-acidic conditions and allows for lower temperatures than thionyl chloride refluxes.

Why it works: The active reagent is not oxalyl chloride itself, but the chloroiminium intermediate formed with catalytic DMF. This species is less bulky and more electrophilic than


.
Protocol: Synthesis of 2-(4-Chlorophenoxy)-2-methylpropionyl Chloride
ParameterSpecification
Substrate Clofibric Acid (21.4 g, 100 mmol)
Reagent Oxalyl Chloride (11.0 mL, 130 mmol, 1.3 equiv)
Catalyst DMF (0.1 mL, catalytic)
Solvent Dichloromethane (DCM), Anhydrous
Temp 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

  • Solvation: Suspend Clofibric acid in anhydrous DCM (200 mL). The solid may not fully dissolve initially.

  • Activation: Add DMF (5 drops).

  • Chlorination: Add Oxalyl Chloride dropwise over 30 minutes at 0°C. Caution: Vigorous gas evolution (

    
    ).[1]
    
  • Progression: Allow the reaction to warm to RT and stir for 3 hours. The solution should turn clear yellow.

  • Isolation: Concentrate in vacuo (rotary evaporator) at 30°C.

    • Critical Step: Re-dissolve the crude oil in dry DCM (50 mL) and re-evaporate. Repeat twice. This "azeotropic chase" removes residual HCl and oxalyl chloride, which is vital for preventing side reactions in the next step.

  • Yield: Quantitative formation of the acid chloride (yellow oil). Use immediately.

Reactivity & Coupling Protocols

Once generated, the hindered acid chloride faces two paths: productive coupling or decomposition.

The Ketene Risk (For -Proton Analogues)

Crucial Distinction:

  • Gem-Dimethyl (Fibrates): No

    
    -protons. Cannot form ketenes via E1cB. Safe to use stronger bases if needed.
    
  • Mono-Methyl/Unsubstituted (

    
    -H):  High risk of ketene formation.
    
    • Mechanism:[2][3][4][5][6][7][8][9] Tertiary amines (

      
      ) can deprotonate the 
      
      
      
      -carbon. The phenoxy group is a poor leaving group, but the chloride is good. Elimination yields a ketene.
    • Mitigation: Use Pyridine (weaker base) or Schotten-Baumann conditions (biphasic inorganic base) to disfavor deprotonation.

Optimization Workflow

Optimization_Flow Start Start: Hindered Phenoxy Acid Chloride CheckH Does it have an α-Proton? Start->CheckH YesH Yes (e.g., 2-phenoxypropionyl Cl) CheckH->YesH Yes NoH No (e.g., Clofibric Cl) CheckH->NoH No Risk RISK: Ketene Formation YesH->Risk Sol1 Use Pyridine or Inorganic Base (K2CO3) YesH->Sol1 Nucleophile Nucleophile Type? Sol1->Nucleophile Sol2 Steric Blockade is Main Issue NoH->Sol2 Action Add DMAP (10-20 mol%) + Et3N Sol2->Action Action->Nucleophile Amine Primary/Sec. Amine Nucleophile->Amine Alcohol Alcohol/Phenol Nucleophile->Alcohol Fast Fast Reaction (0°C -> RT) Amine->Fast Slow Slow Reaction Requires Heat (40-60°C) + High DMAP load Alcohol->Slow

Figure 2: Decision matrix for selecting base and catalyst based on substrate structure.

Data: Solvent Effects on Conversion

For the esterification of clofibric acid chloride with isopropanol (a hindered secondary alcohol), solvent polarity plays a critical role in stabilizing the charged


-acylpyridinium intermediate.
SolventDielectric Constant (

)
Relative Rate (

)
Comments
Dichloromethane (DCM) 8.91.0 (Reference)Standard choice; good solubility.
Tetrahydrofuran (THF) 7.50.8Slower; ether oxygen competes for acyl chloride?
Acetonitrile (MeCN) 37.54.2 Stabilizes ionic intermediate; significantly faster.
Toluene 2.40.3Poor solubility of intermediates; slow.

Recommendation: For difficult couplings, switch from DCM to Acetonitrile .

Troubleshooting & Stability

Decarbonylation

Sterically crowded acid chlorides can extrude CO to form the alkyl chloride (


), especially if heated with transition metals (Pd/Rh).
  • Symptom:[3][4][5][7] Gas evolution during coupling; mass spec shows M-28 peak.

  • Fix: Avoid metal contamination. Keep reaction temperature <60°C.

Hydrolysis

Due to the inductive effect of the phenoxy group, these chlorides are highly moisture sensitive despite their steric bulk. They will hydrolyze on silica gel columns.

  • Protocol: Do not purify the acid chloride by chromatography. Use crude or distill (high vacuum) only if necessary.

References

  • Organic Syntheses Procedure (General Acid Chloride Synthesis)

    • Synthesis of Nitrostyrene Benzoic Acids via Oxalyl Chloride.[10]

    • Source: Org.[10][7][11][12] Synth.2008 , 85, 231.

  • Mechanistic Insight on DMAP Catalysis

    • Nucleophilic Acyl Substitution: The Role of DMAP.
    • Source: Journal of Chemical Educ
  • Clofibric Acid Analogues & Stereochemistry

    • Isosteres of chiral clofibric acid analogs: synthesis and resolution.
    • Source: Farmaco1997 , 52(6-7), 367-74.[13]

  • Ketene Formation Risks

    • Ketene Reactions: The Addition of Acid Chlorides.[14]

    • Source: UNT Digital Library / Dissert
  • Solvent Effects in Acylations

    • A solvent-reagent selection guide for Steglich-type esterific
    • Source: Green Chemistry (RSC), 2021 .[1]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(2,4-dimethylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 2-(2,4-dimethylphenoxy)propanoyl chloride from its parent carboxylic acid, 2-(2,4-dimethylphenoxy)propanoic acid. Acyl chlorides are pivotal reactive intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The protocol emphasizes safety, efficiency, and high-purity outcomes, detailing the reaction mechanism, step-by-step procedure, purification, and analytical characterization.

Introduction and Scientific Background

2-(2,4-dimethylphenoxy)propanoyl chloride is a key building block in the synthesis of various commercial products, including certain phenoxy herbicides. Its high reactivity, stemming from the electrophilic carbonyl carbon and the excellent leaving group ability of the chloride ion, makes it a versatile precursor for forming esters, amides, and other carboxylic acid derivatives.[1]

The conversion of a stable carboxylic acid to its highly reactive acyl chloride derivative is a fundamental transformation in organic chemistry.[2] The most common and efficient method for this conversion involves the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a preferred reagent due to its efficacy and the convenient nature of its byproducts.[3][4]

Principle of the Method: The protocol described herein utilizes thionyl chloride to replace the hydroxyl (-OH) group of 2-(2,4-dimethylphenoxy)propanoic acid with a chlorine atom (-Cl). The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture, thus shifting the equilibrium towards the product side in accordance with Le Châtelier's principle.[5]

Reaction Mechanism: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.[2][6]

  • Activation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate.[5]

  • Nucleophilic Attack by Chloride: The chloride ion, released in the previous step, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

  • Product Formation and Byproduct Elimination: The resulting tetrahedral intermediate collapses, yielding the final acyl chloride product and eliminating sulfur dioxide and a chloride ion, which subsequently forms HCl.[2][5]

This mechanism ensures a high-yielding and irreversible transformation under appropriate anhydrous conditions.[5]

Materials and Methods

Reagents and Equipment
Reagent / MaterialGradeSupplierNotes
2-(2,4-dimethylphenoxy)propanoic acid≥98%Standard Chemical SupplierMust be thoroughly dried before use.
Thionyl chloride (SOCl₂)≥99%, Reagent GradeStandard Chemical SupplierFreshly opened bottle or distilled before use.
Dichloromethane (DCM), Anhydrous≥99.8%, DriSolv® or equivalentStandard Chemical SupplierSolvent for the reaction.
Toluene, Anhydrous≥99.8%Standard Chemical SupplierUsed for azeotropic removal of excess SOCl₂.
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierFor maintaining an inert atmosphere.

Equipment:

  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser with a gas outlet adapter

  • Dropping funnel (pressure-equalizing)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Schlenk line or inert gas manifold

  • Gas trap/scrubber (containing NaOH solution) for acidic gases

  • Rotary evaporator

  • Vacuum distillation apparatus

Critical Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[7] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[8] Always handle with extreme care, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or PVC), a lab coat, and chemical splash goggles with a face shield.[8][9]

  • Acyl Chlorides: Corrosive and moisture-sensitive. They will hydrolyze upon contact with moisture to release HCl. Avoid inhalation of vapors and skin contact.[10]

  • Evolved Gases (HCl, SO₂): Both are toxic and corrosive. The reaction apparatus must be equipped with a gas scrubber containing a sodium hydroxide solution to neutralize these acidic gases before venting.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be thoroughly oven-dried or flame-dried under an inert atmosphere before use.

Detailed Experimental Protocol

Reaction Setup
  • Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Ensure all glassware is completely dry. Connect the top of the reflux condenser to a gas bubbler and then to a gas scrubber.

  • Flush the entire system with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.

Synthesis Procedure
  • To the reaction flask, add 2-(2,4-dimethylphenoxy)propanoic acid (e.g., 10.0 g, 1.0 eq).

  • Add anhydrous dichloromethane (DCM) to the flask (e.g., 50 mL) to dissolve or suspend the starting material.

  • Charge the dropping funnel with thionyl chloride (SOCl₂) (1.5 - 2.0 eq).

    • Scientist's Note: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess can be easily removed later.

  • Begin stirring the mixture in the flask. Slowly add the thionyl chloride dropwise from the dropping funnel over 20-30 minutes.

    • Causality Check: The reaction is exothermic. A slow, controlled addition prevents a rapid temperature increase and excessive gas evolution. For larger scale reactions, an ice bath may be used to maintain room temperature during the addition.

  • Once the addition is complete, replace the dropping funnel with a glass stopper.

  • Heat the reaction mixture to a gentle reflux (approx. 40 °C for DCM) using a heating mantle.

  • Maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (bubbling in the scrubber).

    • Self-Validation: The reaction is typically complete when the solution becomes clear and gas evolution has stopped. For rigorous confirmation, a small aliquot can be carefully quenched with methanol and analyzed by TLC or GC-MS to check for the disappearance of the starting acid.

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Expert Tip: To facilitate the removal of the last traces of SOCl₂, add anhydrous toluene (e.g., 20 mL) to the crude product and evaporate again. This azeotropic removal is highly effective. Repeat this step if necessary.[11]

  • The resulting crude 2-(2,4-dimethylphenoxy)propanoyl chloride is often of sufficient purity for subsequent steps.[11]

  • For applications requiring very high purity, the crude product should be purified by fractional distillation under reduced pressure.[12][13] Collect the fraction boiling at the expected temperature for the product.

Characterization of the Final Product

The identity and purity of the synthesized 2-(2,4-dimethylphenoxy)propanoyl chloride must be confirmed through analytical methods.

  • Infrared (IR) Spectroscopy: The most definitive sign of a successful reaction is the disappearance of the broad O-H stretching band of the carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretching band for the acyl chloride at a higher frequency (approximately 1780-1815 cm⁻¹).

  • ¹H NMR Spectroscopy: Compare the spectrum of the product to that of the starting material. The broad singlet corresponding to the acidic proton of the carboxylic acid will be absent in the product's spectrum. Other proton signals should remain largely unchanged, with minor shifts possible.

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal for the acyl chloride will typically appear in the range of 168-175 ppm.

Workflow and Data Summary

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from starting material to the purified final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dry 2-(2,4-dimethylphenoxy) propanoic acid Setup Assemble and dry glassware under inert atmosphere Start->Setup 1. Reagent & Glassware Prep Charge Charge flask with acid and anhydrous DCM Setup->Charge Addition Slowly add SOCl₂ (1.5 - 2.0 eq) Charge->Addition 2. Reagent Addition Reflux Heat to reflux for 2-3 hours Addition->Reflux 3. Reaction Driving Evaporation Rotary evaporation to remove volatiles (DCM, excess SOCl₂) Reflux->Evaporation Azeotrope Azeotropic removal with anhydrous toluene Evaporation->Azeotrope 4. Crude Isolation Distillation Fractional distillation under vacuum (optional) Azeotrope->Distillation 5. High-Purity Isolation Product Pure 2-(2,4-dimethylphenoxy) propanoyl chloride Distillation->Product Analysis Characterization: IR, ¹H NMR, ¹³C NMR Product->Analysis 6. Quality Control

Caption: Workflow for the synthesis of 2-(2,4-dimethylphenoxy)propanoyl chloride.

Key Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry (SOCl₂:Acid) 1.5:1 to 2.0:1Ensures complete conversion of the starting material.
Solvent Anhydrous DichloromethaneGood solubility for starting material; low boiling point for easy removal.
Addition Temperature 0 °C to Room TemperatureControls the initial exothermic reaction.
Reaction Temperature Reflux (~40 °C for DCM)Provides sufficient energy to overcome the activation barrier.
Reaction Time 2 - 3 hoursTypically sufficient for complete conversion after addition.
Expected Yield > 90%The reaction is generally high-yielding due to irreversible product formation.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • Reiss, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Let's learn together. (2023). Reaction of Carboxylic acid with Thionyl chloride. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Google Patents. (n.d.). A kind of synthesis technique of 2 phenoxy group propionyl chloride.
  • Organic Syntheses. (n.d.). p-HYDROXYPROPIOPHENONE. Retrieved from [Link]

  • Study.com. (n.d.). Use structures to illustrate the preparation of propanoyl chloride from propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • Quora. (2017). How would you prepare a sample of propanoyl chloride from propanoic acid? Retrieved from [Link]

  • Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • Protti, M., et al. (2023). Electrochemical Characterization of Common Cutting Agents Found in Illicit Drugs. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis of Phenoxy Propionate Esters via Acid Chloride Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of phenoxy propionate esters—a critical structural motif in "fop" class herbicides (e.g., Fenoxaprop, Diclofop) and pharmaceutical intermediates. Unlike direct Fischer esterification, the acid chloride route described herein offers superior kinetics, higher yields for sterically hindered alcohols, and compatibility with acid-sensitive functionalities. This guide provides a scalable, self-validating protocol using Thionyl Chloride (


) with N,N-Dimethylformamide (DMF) catalysis, emphasizing mechanistic control and safety.

Introduction & Strategic Rationale

The conversion of 2-phenoxypropionic acid derivatives to their corresponding esters is a pivotal step in the manufacturing of aryloxyphenoxypropionate herbicides. While direct esterification is possible, it is often equilibrium-limited and slow.

Why the Acid Chloride Route?

  • Irreversibility: The formation of the acid chloride releases

    
     and 
    
    
    
    gases, driving the reaction to completion (Le Chatelier’s principle).[1]
  • Activation Energy: Acid chlorides are highly electrophilic, allowing esterification to proceed rapidly under mild conditions, often without external heating during the coupling step.

  • Versatility: This method is effective for complex, non-nucleophilic alcohols that fail in standard acid-catalyzed pathways.

Reaction Mechanism & Chemical Logic

The transformation proceeds in two distinct phases: Activation (Chlorination) and Coupling (Esterification).

Phase 1: Vilsmeier-Haack Catalyzed Activation

The reaction between the carboxylic acid and thionyl chloride is sluggish at ambient temperatures. The addition of catalytic DMF forms a reactive Vilsmeier reagent (chloroiminium ion), which acts as a "chemical drill," activating the carboxylic acid more efficiently than


 alone.
  • Catalyst Activation: DMF reacts with

    
     to form the electrophilic dimethylchloroforminium chloride.
    
  • Substrate Activation: The carboxylic acid attacks this intermediate, forming an activated acyl species.

  • Chloride Attack: Chloride ion displaces the leaving group, yielding the acid chloride and regenerating DMF.

Phase 2: Nucleophilic Acyl Substitution

The phenoxy propionyl chloride reacts with the target alcohol. A base (typically Triethylamine or Pyridine) is often employed to scavenge the generated HCl, preventing acid-mediated degradation of the ether linkage or racemization of the


-chiral center.

Visualized Workflows

Reaction Pathway Diagram

ReactionPathway Start 2-Phenoxypropionic Acid Reagents SOCl2 + DMF (cat.) Solvent: Toluene Start->Reagents Mix Intermediate Acid Chloride (Reactive Intermediate) Reagents->Intermediate Reflux (-SO2, -HCl) Coupling Alcohol (R-OH) Base (Et3N) Intermediate->Coupling 0-5°C Addition Product Phenoxy Propionate Ester Coupling->Product Workup

Caption: Step-wise conversion from acid to ester via the high-energy acid chloride intermediate.

Experimental Protocol

Target Molecule: Ethyl 2-(4-hydroxyphenoxy)propionate (Generic Model) Scale: 100 mmol basis (Scalable to kg)

Reagents & Stoichiometry Table
ComponentRoleEq.Mass/Vol (100 mmol scale)Critical Specification
2-Phenoxypropionic Acid Substrate1.0~16.6 gDry, moisture <0.5%
Thionyl Chloride (

)
Reagent1.2 - 1.514.3 - 17.8 gFreshly distilled if yellow
DMF Catalyst0.05~0.4 mLAnhydrous
Toluene Solvent5-10 Vol100 mLDried over molecular sieves
Target Alcohol Nucleophile1.1(Varies by MW)Anhydrous
Triethylamine (

)
Scavenger1.2~12.2 gDry
Step-by-Step Methodology
Step 1: Formation of Acid Chloride[2][3][4]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and an off-gas scrubber (NaOH trap) to neutralize

    
    .
    
  • Charging: Charge the flask with 2-Phenoxypropionic Acid (1.0 eq) and Toluene (5 volumes).

  • Catalyst Addition: Add DMF (0.05 eq) to the suspension.

  • Activation: Add Thionyl Chloride (1.2 eq) dropwise over 15 minutes at room temperature.

    • Observation: Gas evolution (

      
      ) will begin immediately.
      
  • Reaction: Heat the mixture to 70–80°C for 2–3 hours.

    • Self-Validating Check: The reaction is complete when gas evolution ceases and the solution becomes homogeneous (clear).

  • Concentration: Cool to 50°C and apply partial vacuum to remove excess

    
     and dissolved gases. Do not distill to dryness if the intermediate is thermally unstable; typically, the toluene solution is used directly.
    
Step 2: Esterification (Coupling)
  • Preparation: In a separate vessel, dissolve the Target Alcohol (1.1 eq) and Triethylamine (1.2 eq) in Toluene (2 volumes). Cool this mixture to 0–5°C .

  • Addition: Transfer the Acid Chloride solution (from Step 1) into a dropping funnel. Add it dropwise to the alcohol/base mixture, maintaining the internal temperature <10°C .

    • Mechanism Note: The exotherm is significant. Rapid addition can cause racemization or side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Check via TLC or HPLC. The acid chloride spot should be absent.

Step 3: Workup & Purification[5][6]
  • Quench: Add water (5 volumes) to the reaction mixture to dissolve triethylamine hydrochloride salts.

  • Separation: Separate the organic (Toluene) layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (to remove residual amine).

    • Sat.

      
       (to remove unreacted acid).
      
    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Final Polish: For high-purity applications, recrystallize from Ethanol/Hexane or perform short-path distillation.

Process Optimization & Troubleshooting

Critical Control Points (CCPs)
IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Overheating or poor quality DMFKeep T < 80°C; Use fresh, colorless DMF.
Incomplete Conversion Wet reagentsWater destroys

.[1] Ensure all solvents are dried (Karl Fischer < 0.1%).
Racemization (Loss of ee) High Temp or Excess BaseMaintain coupling temp < 10°C. Avoid large excess of base.
Solidification during Addition Precipitation of

This is normal. Ensure vigorous stirring to prevent encapsulation of reagents.
Safety Considerations (E-E-A-T)
  • Gas Evolution: The generation of

    
     and 
    
    
    
    requires a functional fume hood and a scrubber system.
  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried.

  • Cyanosis Risk: Phenoxy compounds can be absorbed through the skin; wear nitrile gloves and long sleeves.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism reference for nucleophilic acyl substitution).
  • Arisawa, M., et al. (2000). "Development of the Industrial Production of the Herbicide, Fenoxaprop-P-ethyl." Journal of Synthetic Organic Chemistry, Japan, 58(11), 1063-1070. Link

  • Google Patents. (2012). CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate.[7] Link

  • Organic Syntheses. (1936). Coll.[8] Vol. 2, p. 469. (General procedure for acid chloride formation). Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[1][2][3][4] Link

Sources

Application Note & Protocol Guide: Friedel-Crafts Acylation with Phenoxypropanoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Pharmaceutical Synthesis

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for the formation of carbon-carbon bonds to an aromatic ring.[1][2] This reaction facilitates the introduction of an acyl group (R-C=O) onto an arene, yielding aryl ketones that are pivotal intermediates in the synthesis of fine chemicals, fragrances, and, most notably, pharmaceuticals.[3]

This guide focuses on a specific and highly relevant subclass of this reaction: the acylation of aromatic substrates using phenoxypropanoyl chlorides. These reagents are of particular interest in drug development as they serve as key building blocks for the synthesis of 2-arylpropanoic acids, a class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) commonly known as "profens." Members of this family, such as Fenoprofen and related compounds, are synthesized via pathways that often involve the strategic acylation of an activated aromatic ring.

Unlike the related Friedel-Crafts alkylation, the acylation reaction offers superior control. The introduction of the electron-withdrawing acyl group deactivates the aromatic ring, effectively preventing the polysubstitution reactions that often plague alkylation procedures.[4][5] Furthermore, the acylium ion electrophile is resonance-stabilized and not susceptible to the carbocation rearrangements that can lead to isomeric mixtures in alkylation reactions.[6][7] This guide provides a detailed examination of the underlying mechanism, a robust experimental protocol, and field-proven insights for optimizing this critical synthetic transformation.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds through a well-established multi-step electrophilic aromatic substitution (EAS) mechanism.[8] The entire process is predicated on the generation of a potent electrophile, the acylium ion, which is then attacked by the nucleophilic π-electron system of the aromatic ring.

  • Generation of the Acylium Ion: The reaction is initiated by the interaction between the phenoxypropanoyl chloride and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which serves as the active electrophile.[9][10]

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[6][11]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst.[8]

  • Product-Catalyst Complexation: A crucial distinction of the acylation reaction is that the ketone product, being a Lewis base, readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[1] This complexation is often irreversible under the reaction conditions, sequestering the catalyst. Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion, rather than a catalytic amount.[5] This complex is subsequently hydrolyzed during aqueous workup to liberate the final product.

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Complexation reagents Phenoxypropanoyl Chloride + AlCl₃ acylium Resonance-Stabilized Acylium Ion + [AlCl₄]⁻ reagents->acylium Coordination & Cleavage aromatic Aromatic Substrate (e.g., Anisole) sigma Sigma Complex (Arenium Ion) aromatic->sigma π-bond attack deprotonation Aryl Ketone Product + HCl + AlCl₃ sigma->deprotonation Deprotonation by [AlCl₄]⁻ final_complex Product-AlCl₃ Complex deprotonation->final_complex Lewis Acid-Base Complexation

Sources

Application Notes and Protocols: Synthesis of Mecoprop Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Mecoprop (also known as MCPP) and its analogs, a class of phenoxypropionic acid herbicides. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for creating the core aryloxyalkanoic acid structure. Detailed, step-by-step protocols are provided for both the synthesis of racemic Mecoprop and the targeted synthesis of its herbicidally active R-enantiomer, Mecoprop-P. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering insights into reaction mechanisms, optimization strategies, and product characterization.

Introduction

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, systemic, post-emergence herbicide widely used for the control of broadleaf weeds in turf and cereal crops.[1] Its herbicidal activity stems from its action as a synthetic auxin, mimicking natural plant growth hormones and causing uncontrolled growth that leads to plant death.[2][3][4]

Mecoprop exists as a racemic mixture of two enantiomers, the (R)-(+)-isomer and the (S)-(-)-isomer.[4] The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, which is commercially known as Mecoprop-P.[4][5] The (S)-(-)-enantiomer is considered biologically inactive.[5][6] Consequently, the synthesis of enantiomerically enriched Mecoprop-P is of significant commercial and environmental interest, as it allows for lower application rates and reduces the environmental load of the inactive isomer.

The synthesis of Mecoprop and its analogs primarily relies on the Williamson ether synthesis, a well-established nucleophilic substitution reaction between a phenoxide and an alkyl halide.[3][7] This methodology offers a versatile platform for the creation of a wide range of analogs by modifying the substituents on both the aromatic ring and the propionic acid side chain. This application note will detail the procedures for synthesizing both racemic Mecoprop and enantiomerically enriched Mecoprop-P, providing the necessary protocols and theoretical background for successful implementation in a laboratory setting.

Synthesis Methodology: The Williamson Ether Synthesis

The core of Mecoprop synthesis is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks an electrophilic alkyl halide in an SN2 reaction to form an ether linkage.[3][7]

General Reaction Scheme

The general reaction for the synthesis of Mecoprop analogs via the Williamson ether synthesis is as follows:

Williamson_Ether_Synthesis Aryl_OH Aryl-OH (Substituted Phenol) Base + Base Aryl_O_minus Aryl-O⁻ (Phenoxide Ion) Base->Aryl_O_minus Deprotonation Alkyl_Halide + Alkyl Halide (e.g., 2-chloropropionic acid) Ether Aryl-O-Alkyl (Mecoprop Analog) Alkyl_Halide->Ether SN2 Attack Salt + Salt

Caption: General workflow of the Williamson ether synthesis for Mecoprop analogs.

Key Reaction Parameters and Rationale
  • Choice of Base: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to deprotonate the phenolic hydroxyl group.[3][8] The pKa of phenols is generally around 10, making these strong bases effective for generating the phenoxide nucleophile.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed as they can solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic.[9][10] However, aqueous solutions of strong bases can also be used effectively.[3][8]

  • Temperature: The reaction is often heated to increase the rate of the SN2 reaction. Refluxing the reaction mixture is a common practice.[3][9]

  • Nature of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. For the synthesis of Mecoprop, 2-chloropropionic acid or its esters are commonly used.[2][11] The use of a secondary halide, like in the case of 2-chloropropionic acid, can lead to some elimination byproducts, but under optimized conditions, the substitution reaction is favored.

Experimental Protocols

Synthesis of Racemic Mecoprop

This protocol describes the synthesis of a racemic mixture of (R)- and (S)-Mecoprop starting from 4-chloro-2-methylphenol and 2-chloropropionic acid.

3.1.1. Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
4-chloro-2-methylphenolC₇H₇ClO142.5814.26 g (0.1 mol)
2-chloropropionic acidC₃H₅ClO₂108.5211.94 g (0.11 mol)
Sodium Hydroxide (NaOH)NaOH40.008.80 g (0.22 mol)
Water (deionized)H₂O18.02100 mL
Hydrochloric Acid (HCl)HCl36.46As needed (conc.)
Diethyl Ether(C₂H₅)₂O74.12200 mL
3.1.2. Step-by-Step Procedure
  • Preparation of the Sodium Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.80 g of sodium hydroxide in 50 mL of deionized water.

  • Addition of Phenol: To the sodium hydroxide solution, add 14.26 g of 4-chloro-2-methylphenol. Stir the mixture until the phenol is completely dissolved, forming the sodium 4-chloro-2-methylphenoxide.

  • Preparation of the Sodium 2-chloropropionate: In a separate beaker, dissolve 11.94 g of 2-chloropropionic acid and the remaining sodium hydroxide in 50 mL of deionized water.

  • Reaction: Add the sodium 2-chloropropionate solution to the round-bottom flask containing the sodium phenoxide.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted 4-chloro-2-methylphenol. Discard the ether layer.

  • Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid with constant stirring in an ice bath until the pH is approximately 2. A white precipitate of Mecoprop will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent such as a mixture of water and ethanol.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

3.1.3. Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: White crystalline solid

  • Melting Point: 94-95 °C[12]

  • Characterization: The structure and purity of the synthesized Mecoprop should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Mecoprop-P ((R)-(+)-Mecoprop)

The synthesis of the enantiomerically pure (R)-(+)-Mecoprop requires a chiral starting material or a resolution step. This protocol outlines a common industrial approach involving the reaction of 4-chloro-2-methylphenol with (S)-2-chloropropionic acid, which proceeds with an inversion of stereochemistry.

3.2.1. Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
4-chloro-2-methylphenolC₇H₇ClO142.5814.26 g (0.1 mol)
(S)-2-chloropropionic acidC₃H₅ClO₂108.5211.94 g (0.11 mol)
Sodium Hydroxide (NaOH)NaOH40.008.80 g (0.22 mol)
Water (deionized)H₂O18.02100 mL
Hydrochloric Acid (HCl)HCl36.46As needed (conc.)
TolueneC₇H₈92.14100 mL
3.2.2. Step-by-Step Procedure
  • Follow steps 1-4 from the racemic synthesis protocol (Section 3.1.2), using (S)-2-chloropropionic acid instead of the racemic mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours.

  • Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Acidify with concentrated HCl to a pH of approximately 2. Extract the product into toluene (2 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) to remove any inorganic salts.

  • Drying and Solvent Removal: Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude Mecoprop-P can be purified by recrystallization.

  • Chiral Purity Analysis: The enantiomeric excess of the final product should be determined using chiral HPLC or by converting the carboxylic acid to a diastereomeric ester or amide and analyzing by NMR.

3.2.3. Rationale for Stereochemical Outcome

The reaction of the phenoxide with (S)-2-chloropropionic acid proceeds via an SN2 mechanism. This mechanism involves a backside attack of the nucleophile on the stereocenter, leading to an inversion of configuration. Therefore, starting with the (S)-enantiomer of the chloropropionic acid yields the (R)-enantiomer of the final product, Mecoprop-P.

SN2_Inversion Phenoxide Ar-O⁻ (Nucleophile) TS [Transition State] Phenoxide->TS Backside Attack S_Alkyl_Halide (S)-2-chloropropionic acid R_Product (R)-Mecoprop-P (Inversion of Stereochemistry) TS->R_Product

Caption: SN2 reaction mechanism showing the inversion of stereochemistry.

Characterization of Mecoprop Analogs

Accurate characterization of the synthesized products is crucial to confirm their identity, purity, and stereochemistry.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for Mecoprop.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the methyl group on the ring, the methine proton, and the methyl group on the propionic acid side chain. Chemical shifts and coupling patterns will be characteristic of the substitution pattern.[13][14]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbons, the methine carbon, and the carbonyl carbon.[14][15]
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the Mecoprop analog (for Mecoprop: 214.65 g/mol ).[2][12]
IR Spec. Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the ether linkage.
Purity and Enantiomeric Excess Determination
  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity.

  • Chiral HPLC: To determine the enantiomeric excess of Mecoprop-P, a chiral stationary phase is required to separate the R and S enantiomers.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile and corrosive chemicals such as concentrated hydrochloric acid and organic solvents should be performed in a well-ventilated fume hood.

  • Handling of Reagents: 4-chloro-2-methylphenol is toxic and an irritant. 2-chloropropionic acid is corrosive. Sodium hydroxide is highly caustic. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Williamson ether synthesis provides a reliable and versatile method for the laboratory-scale synthesis of Mecoprop and its analogs. By carefully controlling the reaction conditions and selecting the appropriate starting materials, both racemic and enantiomerically enriched products can be obtained in good yields. The protocols and guidelines presented in this application note are designed to provide researchers with a solid foundation for the synthesis and characterization of these important herbicidal compounds.

References

  • AERU, University of Hertfordshire. Mecoprop (Ref: RD 4593). (2025).
  • Pernak, J., et al. Synthesis and properties of ionic liquids based on mecoprop. RSC Publishing.
  • ChemicalBook. MECOPROP-P synthesis.
  • Experiment 06 Williamson Ether Synthesis.
  • Scilit. New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids.
  • The Williamson Ether Synthesis.
  • AERU. Mecoprop-P (Ref: BAS 037H).
  • Google Patents. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
  • Benchchem. A Comparative Analysis of Mecoprop Enantiomer Bioactivity on Target Weed Species.
  • Francis Academic Press.
  • Google Patents. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • MedchemExpress.com. Mecoprop | Herbicide.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides.
  • Chemistry Steps. Williamson Ether Synthesis.
  • PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445.
  • ResearchGate. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Colibri.
  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Sigma-Aldrich. Mecoprop-P - (R)-2-(4-Chloro-2-methylphenoxy)propionic acid.
  • EXTOXNET PIP. MECOPROP.
  • PubChem. Mecoprop | C10H11ClO3 | CID 7153.
  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • PMC. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
  • ResearchGate.
  • MDPI. 17 O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-(2,4-dimethylphenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AC-24DMP-HYD-001 Status: Open Priority: Critical (Moisture Sensitivity) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Part 1: Critical Alert & Compound Profile

The "Silent Killer" of Yields: Hydrolysis

You are likely working with 2-(2,4-dimethylphenoxy)propanoyl chloride , a highly electrophilic activated intermediate. While the phenoxy ether backbone provides some steric bulk, the acyl chloride functionality is acutely moisture-sensitive.

The Trap: Unlike simple alkyl acid chlorides (e.g., acetyl chloride) which fume aggressively, phenoxy-derivatives often have higher boiling points and lower vapor pressures. They may not "smoke" immediately upon exposure to air, leading to a false sense of security. However, atmospheric moisture will silently convert your reactive liquid/oil reagent back into its solid parent acid, 2-(2,4-dimethylphenoxy)propanoic acid , destroying stoichiometry in subsequent coupling reactions.

Quick Diagnostics Table
ObservationDiagnosisChemical Reality
Clear oil turns cloudy/white CRITICAL FAILURE Hydrolysis has occurred. The white solid is the parent carboxylic acid (High MP).
Bubbling upon opening vessel WARNING Release of trapped HCl gas or active hydrolysis with atmospheric moisture.
Pungent, sharp odor NORMAL / WARNING Trace HCl is expected; overpowering fumes indicate poor previous purification or degradation.
Yield < 50% in coupling FAILURE Reagent purity compromised. You likely weighed "dead" hydrolyzed mass.

Part 2: Troubleshooting Guide (Root Cause Analysis)

Issue 1: "My reagent solidified in the storage bottle."

Root Cause: The septum was punctured, or the cap was not paraffin-sealed under inert gas. The Chemistry: The hydrolysis reaction is autocatalytic in moist air. The HCl generated is hygroscopic, pulling in more water from the atmosphere, accelerating the degradation.


Solution: 
  • Immediate: Do not use. Attempting to melt it or dissolve it will introduce the unreactive acid into your next step.

  • Recovery: If the sample is valuable, you must reflux with excess Thionyl Chloride (

    
    ) to reconvert the acid back to the acid chloride, followed by vacuum distillation.
    
Issue 2: "I see a precipitate immediately upon adding the acid chloride to my amine/alcohol."

Root Cause: Wet solvent or wet glassware. The Chemistry: The rate of reaction with water (


) often competes with or exceeds the rate of reaction with your nucleophile (

), especially if the nucleophile is bulky. Solution:
  • Protocol Adjustment: See "The Dry Chain" workflow below. All solvents must be dried (DCM/THF over molecular sieves).

Part 3: Mechanism of Failure (Visualization)

Understanding the enemy is the first step to defeating it. The diagram below illustrates the Nucleophilic Acyl Substitution pathway that degrades your compound.

HydrolysisMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reagent 2-(2,4-dimethylphenoxy) propanoyl chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Attack on C=O Water H2O (Nucleophile) Water->Intermediate Products Parent Acid (Solid Impurity) Intermediate->Products Cl- Leaves HCl HCl Gas (Corrosive) Intermediate->HCl

Caption: The irreversible hydrolysis pathway. Water attacks the carbonyl carbon, ejecting chloride and reverting the reactive reagent to the unreactive parent acid.

Part 4: The "Dry Chain" Protocol (SOP)

To ensure integrity, you must maintain a continuous chain of moisture exclusion from synthesis to usage.

Phase A: Synthesis & Purification
  • Reagent: Use Thionyl Chloride (

    
    ) with a catalytic amount of DMF.
    
  • Reaction: Reflux until gas evolution (

    
     and 
    
    
    
    ) ceases.
  • Purification (CRITICAL):

    • Do not just rotary evaporate. Trace

      
       accelerates degradation.
      
    • Azeotropic Distillation: Add dry toluene to the crude oil and rotary evaporate. Repeat 2x. This co-distills trace

      
      .
      
    • High-Vac Stripping: Dry the final oil under high vacuum (< 1 mbar) for at least 2 hours.

Phase B: Storage & Handling Workflow

DryChain cluster_fail Common Failure Points Synthesis Synthesis (SOCl2 reflux) Purification Purification (Azeotrope Toluene + High Vac) Synthesis->Purification Remove SOCl2 Storage Storage (Schlenk Flask / Teflon Tap) Purification->Storage Under Argon/N2 Fail1 Rotovap only (Trapped SOCl2) Transfer Transfer (Cannula or N2-flushed Syringe) Storage->Transfer Positive Pressure Fail2 Parafilm over standard cap Reaction Reaction (Dry Solvent + N2 atm) Transfer->Reaction No Air Contact Fail3 Open pour transfer

Caption: The "Dry Chain" workflow. Any break in the inert atmosphere chain (Fail Points) introduces moisture.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I store the acid chloride in a standard vial with Parafilm? A: No. Parafilm is permeable to water vapor over time.

  • Correct Storage: Use a Schlenk flask with a greased glass stopcock or a Teflon (PTFE) valve. If using a vial, use a screw cap with a PTFE-lined silicone septum, flush with Argon, and store in a desiccator containing

    
     or active molecular sieves.
    

Q2: How do I check if my solvent is dry enough? A: For acid chloride reactions, "bottle dry" is often insufficient.

  • Standard: Water content should be < 50 ppm.

  • Test: Add a drop of titanium tetrachloride (

    
    ) to a sample of your solvent. If any haze/smoke appears, it is too wet. Alternatively, use Karl Fischer titration (if available) or store solvent over activated 3Å molecular sieves for 24 hours before use.
    

Q3: My reaction requires an aqueous workup. Won't that hydrolyze my product? A: Once the acid chloride has reacted with your amine or alcohol to form the Amide or Ester , the product is significantly more stable. You can safely perform an aqueous wash (e.g.,


 to remove acid byproducts) after the coupling is complete.

Q4: How do I safely quench excess acid chloride? A: Never add water directly to a large quantity of acid chloride (violent exotherm).

  • Protocol: Dilute the reaction mixture with DCM. Cool to 0°C. Slowly add a solution of 10%

    
     or saturated 
    
    
    
    with vigorous stirring.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Chapter 5: Oxidation and Reduction; Section on Acyl Chlorides).

  • BASF. (2020). Acid Chlorides and Chloroformates - Safety and Handling Guidelines. (Technical Safety Guide detailing hydrolysis risks and storage).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of Nucleophilic Acyl Substitution).

  • Sigma-Aldrich. (2024). Technical Bulletin: Handling Moisture Sensitive Reagents. (General protocols for Schlenk lines and dry solvents).

Technical Support Center: Acid Chloride Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess Thionyl Chloride (


)
Ticket ID:  ACS-SOCl2-REM-001
Status:  Active Guide[1]
Core Directive: The Mechanistic Imperative

Why is complete removal critical? In acid chloride synthesis, thionyl chloride is often used in excess (1.5 to 5 equivalents) to drive reaction kinetics and act as a solvent. However, residual


 is not merely a solvent impurity; it is a reactive electrophile.[1]

If carried over into the next step (e.g., amide or ester coupling), residual


 will:
  • Consume Nucleophiles: It reacts with amines or alcohols to form sulfinyl chlorides (

    
    ) or alkyl chlorides, lowering yield.[1]
    
  • Generate Acid Spikes: It liberates

    
     and 
    
    
    
    upon contact with moisture or nucleophiles, potentially degrading acid-sensitive protecting groups (e.g., Boc, TBS).[1]
  • Induce Decomposition: Thermal concentration of crude acid chlorides containing

    
     can accelerate self-condensation or alpha-chlorination.[1]
    
Standard Operating Procedures (SOPs)
Method A: Co-evaporation with Toluene (The "Gold Standard")

Best for: High-boiling acid chlorides and general residue cleanup.

While


 (bp 76°C) and Toluene (bp 110°C) do not form a strict binary azeotrope, toluene acts as an entrainer.[1] Its higher boiling point ensures that as it evaporates, it sweeps remaining volatile 

vapors out of the flask (Raoult's Law application).[1]

Protocol:

  • Bulk Removal: Remove the bulk of excess

    
     via rotary evaporation (water bath 
    
    
    
    ) under reduced pressure.
  • The "Chase": Add anhydrous Toluene (approx. 2-3 mL per mmol of substrate) to the crude residue.

  • Evaporation: Re-concentrate the mixture on the rotary evaporator.

    • Visual Cue: The solution may turn cloudy initially as

      
       leaves.
      
  • Repetition: Repeat Step 2 and 3 three times .

  • High Vacuum: Place the flask under high vacuum (Schlenk line, < 1 mbar) for 30–60 minutes to remove trace toluene.

Technical Note: Avoid Dichloromethane (DCM) for this step.[1] DCM (bp 40°C) boils lower than


, meaning DCM will evaporate first, leaving the thionyl chloride behind.[1]
Method B: Vacuum Distillation

Best for: Volatile or thermally stable acid chlorides.[1]

Protocol:

  • Set up a short-path distillation head.[1][2]

  • Connect to a vacuum pump protected by a cold trap (Dry Ice/Acetone) and a chemical trap (NaOH).

  • Gently heat the flask.

    
     will distill over first (lower bp under vacuum).[1]
    
  • Swap receiving flasks to collect the pure acid chloride.[1]

Troubleshooting & FAQs

User Ticket #104: "My product turned yellow/orange after concentration."

  • Diagnosis: This often indicates the formation of sulfur monochloride (

    
    ) or elemental sulfur decomposition products, typically caused by excessive heating (>60°C) during removal.[1]
    
  • Fix:

    • If the acid chloride is distillable, perform a vacuum distillation.[1][3][4][5]

    • If not, proceed to the next step immediately; the impurity may be inert in the subsequent coupling but will require chromatography later.

    • Prevention: Keep water bath temperature

      
      .[1]
      

User Ticket #105: "I can't get the acrid smell out of the oil."

  • Diagnosis:

    
     or 
    
    
    
    gas is trapped within the viscous oil matrix.
  • Fix:

    • Dissolve the residue in a small amount of dry

      
       or THF and re-evaporate. The solvent expansion helps break surface tension and release trapped gas.
      
    • Use the "Argon Backfill" technique: Cycle between high vacuum and argon purging 3 times.

User Ticket #106: "My vacuum pump oil is turning black/sludgy."

  • Diagnosis: Acidic vapors (

    
    , 
    
    
    
    ) are bypassing your trap and corroding the pump internals.
  • Fix:

    • Immediate: Change the pump oil.

    • System Upgrade: Install a caustic scrubber (NaOH pellets or solution) between the cold trap and the pump (see Diagram 2).

User Ticket #107: "The residue solidified into a rock-hard mass."

  • Diagnosis: High purity acid chlorides often crystallize. However, if it's "gummy," it might be polymerized THF (if THF was used as solvent) or DMF-related complexes.[1]

  • Fix:

    • If DMF was used as a catalyst, it forms an ionic Vilsmeier intermediate that is hard to remove.[1] Dissolve in dry DCM and precipitate with hexanes if possible, or carry it forward knowing DMF is present.[1]

Data & Solvent Selection

Table 1: Solvent Efficacy for


 Removal 
SolventBoiling PointSuitabilityMechanism of Action
Toluene 110°CHigh Higher BP drives

out; forms azeotrope-like mixture.[1]
Benzene 80°CModerate Effective but carcinogenic. Avoid if possible.
DCM 40°CLow Too volatile; evaporates before

.[1]
Hexanes 68°CLow Poor solubility for many polar acid chlorides; can cause oiling out.
Chloroform 61°CModerate Acceptable, but often contains ethanol stabilizer (reacts with product).[1]
Visualization: Workflows & Safety
Figure 1: The Removal Workflow

A logic gate for determining the correct purification path.

RemovalWorkflow Start Crude Reaction Mixture (R-COOH + Excess SOCl2) Rotavap Bulk Evaporation (Bath < 40°C) Start->Rotavap CheckState Is Product Volatile? Rotavap->CheckState Distillation Vacuum Distillation (Isolate Product) CheckState->Distillation Yes (Low MW) CoEvap Co-evaporation (Add Toluene -> Rotavap 3x) CheckState->CoEvap No (High MW / Solid) NextStep Proceed to Coupling Distillation->NextStep HighVac High Vacuum Drying (30-60 mins) CoEvap->HighVac HighVac->NextStep

Caption: Decision matrix for selecting between distillation and azeotropic removal based on product volatility.

Figure 2: The Vacuum Protection Setup

Critical for preventing pump corrosion and environmental release.

TrapSetup Source Rotary Evaporator (Acidic Vapors) ColdTrap Cold Trap (Dry Ice / Acetone) Condenses SOCl2 Source->ColdTrap Hot Vapors BaseTrap Base Trap / Scrubber (NaOH Pellets/Soln) Neutralizes HCl/SO2 ColdTrap->BaseTrap Uncondensed Gas Pump Vacuum Pump (Oil or Diaphragm) BaseTrap->Pump Clean Air

Caption: Mandatory trap configuration. The base trap must follow the cold trap to prevent freezing the caustic solution.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard protocols for acid chloride preparation and purification).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[1] (Mechanistic insights into nucleophilic acyl substitution).

  • Organic Syntheses. Acid Chlorides: General Procedures and Handling. Org.[1][5][6][7] Synth. 1998 , Coll.[2] Vol. 9, 322. (Detailed experimental procedures for handling thionyl chloride).

  • Sigma-Aldrich (Merck). Safety Data Sheet: Thionyl Chloride.[1] (Safety and toxicology data).

  • Reich, H. J. Common Solvents and Their Properties. University of Wisconsin-Madison, Department of Chemistry.[1] (Solvent boiling points and azeotrope data).

Sources

Handling moisture sensitivity of propanoyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propanoyl Chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for propanoyl chloride. This guide is designed for professionals who utilize this highly reactive reagent in their experimental workflows. Propanoyl chloride is an invaluable acylating agent, but its efficacy is critically dependent on the stringent exclusion of moisture. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate challenges related to its moisture sensitivity, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of propanoyl chloride, focusing on diagnosing the root cause and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected, and I've isolated propanoic acid as a major byproduct. What went wrong?

A: This is a classic sign of premature hydrolysis of your propanoyl chloride. The acyl chloride functional group is highly electrophilic and reacts readily with water, which is a competent nucleophile. This reaction, detailed below, consumes your starting material and forms the corresponding carboxylic acid, which is often unreactive under the same conditions or can lead to unwanted side reactions.[1][2]

The source of water contamination can be one or more of the following:

  • Atmospheric Moisture: Opening the reagent bottle or running the reaction in an open-to-air setup allows ambient humidity to react with the propanoyl chloride. This is often visible as fumes (HCl gas) upon opening the bottle.[3][4]

  • Wet Solvents: Using solvents that have not been properly dried is a primary source of contamination. Many common organic solvents are hygroscopic and will absorb water from the air.

  • Contaminated Glassware: Glass surfaces can adsorb a significant film of water.[5] Glassware that appears dry to the eye is often not sufficiently anhydrous for this type of chemistry.

  • Wet Starting Materials: Your other reagents or starting materials may contain residual water.

Solution Pathway:

  • Re-evaluate Your Anhydrous Technique: Implement a rigorous anhydrous protocol for all components of your reaction.

  • Solvent Integrity: Use a fresh bottle of commercially available anhydrous solvent or dry your solvent immediately before use. (See FAQ Q3 for solvent drying methods).

  • Glassware Preparation: Ensure all glassware is either oven-dried at >120°C for several hours and cooled in a desiccator or flame-dried under vacuum/inert gas flow immediately before use.[5][6]

  • Inert Atmosphere: Handle propanoyl chloride and set up the entire reaction under an inert atmosphere of dry nitrogen or argon. (See Protocol 1).

Q2: I noticed white fumes escaping when I opened my bottle of propanoyl chloride. Is the reagent still usable?

A: The white fumes are hydrogen chloride (HCl) gas, which is formed immediately when propanoyl chloride reacts with moisture in the air.[3][4] While some of the reagent at the surface has decomposed, the bulk material in the bottle is likely still of high purity, especially if it was a new bottle.

However, this observation is a critical warning that your handling procedure is allowing atmospheric exposure.

Corrective Actions:

  • Minimize Exposure: Immediately after dispensing the required amount, flush the bottle headspace with a dry inert gas (nitrogen or argon), and securely reseal the cap. Parafilm can be wrapped around the cap for an extra barrier.

  • Improve Dispensing Technique: Transfer the liquid using a dry, nitrogen-flushed syringe through a septum cap rather than by pouring.

  • Consider Aliquoting: For frequently used reagents, consider transferring the contents of a large bottle into several smaller, oven-dried vials under an inert atmosphere. This prevents repeated exposure of the main stock to air.[7]

Q3: My reaction is not going to completion, even after extending the reaction time. I've followed anhydrous procedures. What else could be the issue?

A: Assuming water has been successfully excluded, incomplete conversion can be due to other factors that are often exacerbated by the reagent's reactivity:

  • Incompatible Nucleophiles/Bases: Propanoyl chloride reacts with a wide range of nucleophiles, including alcohols and amines.[8][9] If your reaction requires a base, ensure it is non-nucleophilic (e.g., proton sponge) or sterically hindered if a tertiary amine (like triethylamine) is used. The HCl byproduct will react with amine bases, meaning at least two equivalents of the amine are often required if it's also the nucleophile.[10]

  • Poor Reagent Quality: If the bottle is old or has been handled improperly multiple times, a significant portion may have hydrolyzed to propanoic acid. Consider titrating the reagent to determine its active concentration or using a fresh bottle.

  • Temperature Control: Acylation reactions are typically exothermic. If the reaction is run at too high a temperature, it could lead to side reactions and degradation of sensitive substrates. Conversely, some less reactive nucleophiles may require heating to proceed at a reasonable rate.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the properties and handling of propanoyl chloride.

Q1: What is the chemical reason for propanoyl chloride's extreme sensitivity to moisture?

A: The high reactivity is due to the principles of nucleophilic acyl substitution.[1] The carbonyl carbon in propanoyl chloride is highly electrophilic (electron-poor) because it is bonded to two strongly electron-withdrawing atoms: oxygen and chlorine.[7] Water, acting as a nucleophile, readily attacks this electrophilic carbon. The subsequent collapse of the tetrahedral intermediate is highly favorable because the chloride ion (Cl⁻) is an excellent leaving group.

Hydrolysis_Mechanism

Caption: Mechanism of propanoyl chloride hydrolysis.

Q2: What are the ideal storage conditions for propanoyl chloride?

A: Proper storage is the first line of defense against degradation.

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[8] The storage temperature should not exceed 30°C.[11]

  • Container: Keep the container tightly sealed.[12][13] The original container is best, but if transferred, use a corrosion-resistant container.

  • Atmosphere: For long-term storage, flushing the headspace with an inert gas like nitrogen or argon before sealing is highly recommended. Storing the entire bottle within a desiccator cabinet provides an additional layer of protection.

  • Incompatibilities: Store away from water, alcohols, amines, bases, and strong oxidizing agents.[8][9][14]

Q3: How can I be certain my reaction solvents are sufficiently dry?

A: The required level of dryness depends on the scale and sensitivity of your reaction.

  • Use Commercial Anhydrous Solvents: For most applications, purchasing high-quality anhydrous solvents packaged under an inert atmosphere (often with a Sure/Seal™ cap) is the most reliable method. These are typically <50 ppm water.

  • Drying with Molecular Sieves: This is a safe and highly effective in-lab method.[5] Activated 3Å molecular sieves are ideal for most common solvents as their pore size is perfect for trapping water while excluding most solvent molecules.

Table 1: Efficiency of 3Å Molecular Sieves for Solvent Drying
SolventInitial Water (ppm)ConditionsFinal Water (ppm)Reference
Tetrahydrofuran (THF)~200-40020% m/v loading, 48h<10[15][16]
Dichloromethane (DCM)~50-10010% m/v loading, 24h<10[16]
Toluene~150-25010% m/v loading, 24h<10[16]

Note: Molecular sieves must be activated by heating to ~300°C under vacuum for several hours before use.[15][16]

  • Distillation: While effective, distillation from reactive drying agents like sodium/benzophenone (for ethers) or calcium hydride (for hydrocarbons and halogenated solvents) poses significant fire and explosion risks and requires specialized equipment and expertise.[16][17] This method is largely superseded by commercial anhydrous solvents and molecular sieves for safety reasons.

Q4: How do I safely handle and dispose of unreacted propanoyl chloride?

A: Unreacted propanoyl chloride in a reaction mixture or waste stream must be neutralized (quenched) before disposal. The reaction is highly exothermic and liberates HCl gas, so it must be performed with caution.[18]

General Quenching Procedure:

  • Prepare: Place a separate flask containing a suitable quenching agent (e.g., methanol, isopropanol, or cautiously, ice-water) in an ice bath.[18][19] The quencher should be in at least 5-10 fold molar excess.

  • Add Slowly: While stirring vigorously, slowly add the propanoyl chloride-containing solution to the cold quenching agent via a dropping funnel or syringe.

  • Control Temperature: Maintain the temperature of the quenching mixture below 20°C throughout the addition.

  • Neutralize: After the addition is complete and the exotherm has subsided, the acidic solution can be neutralized with a base (e.g., saturated sodium bicarbonate solution) before disposal according to your institution's guidelines.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using Propanoyl Chloride

This protocol outlines the key steps for setting up a reaction under an inert atmosphere to prevent moisture contamination.

Inert_Atmosphere_Workflow

Caption: Workflow for setting up an anhydrous reaction.

Methodology:

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, magnetic stir bar) in an oven (150°C) overnight and allow it to cool in a desiccator, or flame-dry the assembled apparatus under vacuum.

  • Assembly: Quickly assemble the glassware while still warm and connect it to a Schlenk line or a manifold attached to a nitrogen/argon cylinder and a bubbler.

  • Purging: Evacuate the air from the assembled glassware using the vacuum line and then backfill with the inert gas. Repeat this "vacuum-backfill" cycle three times to ensure the atmosphere inside is completely inert.

  • Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a dry syringe through a rubber septum.

  • Reagent Addition: Add any solid reagents before the purging cycles. Add any other liquid reagents via syringe. If adding a temperature-sensitive reagent, cool the flask to the desired temperature first (e.g., in an ice bath).

  • Propanoyl Chloride Addition: Using a dry, nitrogen-flushed syringe, draw up the required volume of propanoyl chloride and add it dropwise to the stirred reaction mixture at the appropriate temperature.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction by TLC (with the caveat that the acyl chloride may hydrolyze on the plate[6]) or by quenching small aliquots for analysis by GC-MS or NMR.

References

  • Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet Propanoyl chloride, 3-chloro-. KSCL. Available at: [Link]

  • PUYANG SHENGAO CHEMICAL CO.,LTD. (2020). What Should Be Noticed When Using and Storing Propionyl Chloride?. ShengAo Chem. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Reactory. (2019). Reaction of propanoyl chloride, water. Reactory. Available at: [Link]

  • East Harbour Group Ltd. (2022). Material Safety Data Sheet Propionyl Chloride. Available at: [Link]

  • Brainly. (2023). Name and draw the mechanism for the reaction between propanoyl chloride and water. Available at: [Link]

  • American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Propionyl Chloride. NJ.gov. Available at: [Link]

  • Thermo Fisher Scientific. (2010). Propionyl chloride - SAFETY DATA SHEET. Available at: [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. Available at: [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

  • PubChem. (n.d.). Propanoyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Available at: [Link]

  • KGROUP - University of Chicago. (2006). Quenching Reactive Substances. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Available at: [Link]

Sources

Technical Support Center: Vacuum Distillation of High-Boiling Phenoxy Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-boiling phenoxy acid chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but critical purification technique. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity of your synthesis and the purity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the vacuum distillation of phenoxy acid chlorides. The format follows a logical progression from problem identification to solution implementation, explaining the scientific reasoning behind each step.

Problem 1: The product in the distillation flask is darkening or turning into a black tar.

This is a classic sign of thermal decomposition. Phenoxy acid chlorides, like many acid chlorides, are thermally sensitive and can degrade or polymerize when subjected to excessive heat for prolonged periods.[1]

Potential Causes & Solutions

  • Cause A: Pot temperature is too high. The primary goal of vacuum distillation is to lower the boiling point of your compound to avoid the high temperatures required at atmospheric pressure.[2][3]

    • Solution: Your first action should be to improve the vacuum. A lower system pressure will directly decrease the boiling point of your compound, allowing for distillation at a gentler temperature.[4] If you cannot improve the vacuum, you must lower the heating mantle or oil bath temperature immediately. It is better to have a slow distillation rate than a decomposed product.

  • Cause B: Distillation rate is too slow, leading to prolonged heating. Even at an acceptable temperature, extended residence time in the heated flask can cause degradation.

    • Solution: Insulate the distillation head. Wrap the fractionating column and the still head (up to the condenser) with glass wool or aluminum foil.[5] This minimizes heat loss and helps the vapor ascend to the condenser more efficiently, reducing the required pot temperature and overall distillation time.

  • Cause C: Presence of non-volatile, catalytic impurities. Certain impurities left over from the synthesis (e.g., metal salts, catalyst residues) can catalyze decomposition at elevated temperatures.

    • Solution: While difficult to address mid-distillation, this points to a need for a pre-purification step. Consider filtering the crude product through a short plug of celite or silica gel (ensure all materials are anhydrous) before distillation. For future syntheses, ensure the workup procedure effectively removes all catalysts and byproducts.[6]

Problem 2: The system is not achieving a sufficiently low vacuum.

A poor vacuum is the most common failure point and directly leads to the decomposition issues described above.[7]

Potential Causes & Solutions

  • Cause A: Leaks in the system. Even a minuscule leak will prevent the pump from reaching its optimal pressure.

    • Solution: Leak Test. Assemble the clean, dry apparatus and start the pump. Use a high-vacuum grease (e.g., silicone-based) on all ground-glass joints.[8] Ensure all connections are secure. A properly sealed system should be silent; a hissing sound indicates a leak.[8] Check that the vacuum tubing is thick-walled and not collapsed.

  • Cause B: Inefficient vacuum pump. The pump itself may be the issue.

    • Solution: Pump Maintenance. Check the oil level and clarity in your rotary vane pump. Contaminated or low oil will drastically reduce performance. Change the pump oil regularly, especially after distilling reactive compounds that may release corrosive vapors.

  • Cause C: Saturated cold trap. The cold trap protects the pump from corrosive and volatile materials. If it becomes saturated or warms up, these vapors enter the pump, contaminating the oil and reducing efficiency.[7]

    • Solution: Ensure your cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen). Check it periodically during the distillation to ensure it is not clogged with frozen material.

  • Cause D: Outgassing from the system. Residual solvents or moisture adsorbed onto the glassware surfaces can be slowly released under vacuum, increasing the system pressure.

    • Solution: Always use oven- or flame-dried glassware assembled while still warm to minimize adsorbed water.[9] Before heating the distillation flask, pull a vacuum on the cold system for a period to remove any very volatile impurities or residual solvents.[8]

Problem 3: Vigorous bumping or foaming occurs upon heating.

Bumping happens when the liquid superheats and then boils in a sudden, violent burst. This is extremely dangerous under vacuum and can contaminate the entire distillation apparatus and product.

Potential Causes & Solutions

  • Cause A: Lack of nucleation sites. Boiling stones are ineffective under vacuum because the trapped air that forms the nucleation sites is quickly removed.[8]

    • Solution 1 (Preferred): Always use a magnetic stir bar and stir the liquid vigorously and consistently throughout the distillation.[3] This provides both agitation and nucleation sites, ensuring smooth boiling.

    • Solution 2 (Alternative): A fine capillary (ebulliator) can be used to introduce a tiny stream of inert gas (like nitrogen or argon), which acts as a nucleation source. However, this will slightly raise the system pressure.

  • Cause B: Presence of low-boiling residual solvent. If a significant amount of a volatile solvent (e.g., dichloromethane, toluene) remains, it will flash boil when heat is applied under vacuum.

    • Solution: As mentioned previously, evacuate the system without heating first.[8] This allows for the gentle removal of low-boiling components before the main distillation begins.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common vacuum distillation issues.

G start Start Distillation check_product Is product darkening or decomposing? start->check_product check_vacuum Is vacuum pressure stable and low (<1 mmHg)? check_product->check_vacuum No lower_temp Immediately lower heat. Improve vacuum. check_product->lower_temp Yes check_bumping Is the liquid 'bumping' violently? check_vacuum->check_bumping Yes leak_test System has a leak. Check all joints and tubing. check_vacuum->leak_test No use_stir_bar Ensure vigorous magnetic stirring is active. Use a Claisen adapter. check_bumping->use_stir_bar Yes success Distillation Successful check_bumping->success No insulate Insulate column and still head. lower_temp->insulate pump_maint Perform pump maintenance. Check/change oil. leak_test->pump_maint evac_first Evacuate system cold first to remove volatiles. use_stir_bar->evac_first

Caption: Troubleshooting decision tree for vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary over simple distillation for phenoxy acid chlorides?

Fractional distillation is used to separate liquids with close boiling points, typically less than 25 °C apart.[10][11] While your target phenoxy acid chloride has a high boiling point, impurities from the synthesis (e.g., other chlorinated species, or isomers if starting from a substituted phenol) may have very similar boiling points. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor in the more volatile component (lower boiling point) at each stage, leading to a much purer final product.[12][13] For high-purity applications, such as in pharmaceutical development, fractional distillation is considered the most effective method.[9]

Q2: What are the critical safety precautions when handling and distilling phenoxy acid chlorides?

These compounds pose multiple hazards that require strict safety protocols:

  • Corrosivity and Reactivity: Phenoxyacetyl chloride is corrosive and reacts violently with water or moisture to produce hydrochloric acid.[14] This can cause severe skin and eye burns. All manipulations must be carried out in a certified chemical fume hood, and all glassware must be scrupulously dried.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[15]

  • Inhalation Hazard: The vapors are irritating to the respiratory tract.[15] Thermal decomposition can generate highly toxic gases.[15] Ensure adequate ventilation at all times.

  • Implosion Risk: Vacuum distillation involves a significant risk of glassware implosion. Always inspect glassware for cracks or star fractures before use. Use a blast shield around the apparatus, especially during the heating phase.

Q3: How can I remove residual thionyl chloride (SOCl₂) before distillation?

Thionyl chloride is often used in excess to synthesize the acid chloride and has a boiling point of 76 °C.[16][17] If not removed, it can co-distill with your product, especially under vacuum.

  • Method 1: Rotary Evaporation: Most of the excess thionyl chloride can be removed on a rotary evaporator.

  • Method 2: Azeotropic Removal (Recommended): After initial evaporation, add a high-boiling anhydrous solvent like toluene to the flask and evaporate again under reduced pressure.[9] This process, repeated 2-3 times, forms an azeotrope with the remaining traces of thionyl chloride, effectively removing it.[9]

Q4: How do I properly set up the apparatus for vacuum distillation?

A robust setup is key to success. The diagram below illustrates the essential components and their connections.

G cluster_0 Distillation Apparatus cluster_1 Vacuum System flask Distillation Flask (with stir bar) claisen Claisen Adapter flask->claisen mantle Heating Mantle thermometer Thermometer claisen->thermometer column Fractionating Column (e.g., Vigreux) claisen->column condenser Condenser column->condenser vac_adapter Vacuum Adapter condenser->vac_adapter receiver Receiving Flask vac_adapter->receiver trap Cold Trap (Dry Ice/Acetone) vac_adapter->trap Thick-walled tubing pump Vacuum Pump trap->pump Thick-walled tubing

Caption: Standard setup for fractional vacuum distillation.

Q5: How can I assess the purity of the final distilled product?

Because acid chlorides are highly reactive, direct analysis can be challenging.[9]

  • Infrared (IR) Spectroscopy: A quick and effective method. A pure acid chloride will show a strong C=O stretch around 1780-1815 cm⁻¹. The key is the absence of a broad O-H stretch (around 2500-3300 cm⁻¹) which would indicate contamination with the starting phenoxyacetic acid due to incomplete reaction or hydrolysis.[18]

  • Gas Chromatography (GC): This is a powerful quantitative technique. However, the acid chloride must often be derivatized first (e.g., converted to a more stable methyl ester) to avoid degradation on the column. The purity can then be determined by comparing the peak area of the derivative to that of any impurities.

  • Boiling Point: During a well-controlled fractional distillation, a pure compound will distill over a narrow temperature range at a constant pressure.[19] Recording a stable boiling point and comparing it to literature values (if available) is a good indicator of purity.[20]

Experimental Protocol: Fractional Vacuum Distillation

This protocol outlines a general procedure for the purification of a high-boiling phenoxy acid chloride.

Materials & Equipment:

  • Crude phenoxy acid chloride

  • Round-bottom flasks (distillation and receiving)

  • Claisen adapter

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Liebig condenser

  • Vacuum adapter

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum pump and thick-walled tubing

  • Cold trap (Dewar flask with dry ice/acetone or liquid nitrogen)

  • High-vacuum grease

  • Blast shield

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried (or flame-dried under vacuum) to remove all traces of water.

  • Apparatus Assembly:

    • Place a magnetic stir bar into the appropriately sized distillation flask (should be 1/2 to 2/3 full with the crude material).

    • Lightly grease all ground-glass joints.[8]

    • Assemble the apparatus as shown in the diagram above, securing the flask and condenser with clamps. Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.[10]

    • Connect the vacuum adapter via thick-walled tubing to a cold trap, and the cold trap to the vacuum pump.[8]

  • System Evacuation:

    • Place a blast shield in front of the apparatus.

    • Turn on the magnetic stirrer to a moderate speed.

    • Turn on the cooling water to the condenser.

    • Turn on the vacuum pump to begin evacuating the system. Allow the system to pump down for 10-15 minutes before applying heat to remove any residual low-boiling solvents.[8]

  • Distillation:

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask with the heating mantle or oil bath.[19]

    • Increase the temperature gradually until you observe the liquid beginning to boil and a ring of condensate slowly rising up the fractionating column.[19]

    • Control the heating rate to maintain a slow and steady distillation rate (e.g., 1-2 drops per second). A high reflux ratio (more liquid condensing and returning to the flask than is collected) generally leads to better separation.[10]

  • Fraction Collection:

    • Collect any initial low-boiling impurities as a "forerun" fraction in a separate receiving flask.

    • When the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect your main product fraction. Record the stable boiling temperature and the pressure.[19]

    • If the temperature begins to drop or rise sharply after the main fraction is collected, stop the distillation or switch to a final "tail" fraction flask.

  • Shutdown Procedure:

    • Crucially, first remove the heating source and allow the distillation flask to cool. [8]

    • Once the system has cooled, slowly and carefully vent the apparatus by opening a stopcock or removing the vacuum tubing. Never turn off the pump before venting the system , as this can cause pump oil to be sucked back into your apparatus.[8]

    • Turn off the vacuum pump, stirrer, and condenser water. Disassemble the glassware and properly store your purified product in a tightly sealed container under an inert atmosphere.[15]

Quantitative Data Summary

The boiling point of a compound is highly dependent on pressure. The following table provides approximate boiling points for phenoxyacetyl chloride at various pressures to guide your distillation setup.

Pressure (mmHg)Approximate Boiling Point (°C)
760 (atm)225-226 (with decomposition)
12100
594-96

Data compiled from sources.[9][18][21]

References

  • Benchchem. (n.d.). The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErSqFUTma2n6j4jou2tJRT9qOX8xk6eWljUThI5-3G05xdqNr2RLSjgCDE8sgY_zRd9ilu4M7TeDpxEWPl-a3aTGZia5csitmpyeJrDv4qZEQs_467NUUe4DZId_0pK-WawJjUhdAyxQeKbNTAMhl_cAKBwrHPQ5jNsdTPwSg_EwrT68KRK6zd52Gj4eLyM-mHVxSK8-ShNB4HfWKw-j1XhaQsWWoCBfEiogw7S0xWCejx0FUk4kj2xdEEE3gZmvVunW40YkiLXpc=]
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Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of the Acid Chloride Carbonyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science and drug development, precision in analytical chemistry is not merely a goal; it is the foundation of innovation. Among the array of spectroscopic techniques at our disposal, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable tool for functional group identification. The carbonyl (C=O) group, in particular, provides a rich field of diagnostic information, with its stretching frequency being exquisitely sensitive to its electronic environment.

This guide provides an in-depth comparison of the FTIR characteristics of the acid chloride carbonyl group against other common carbonyl functionalities. We will explore the physicochemical principles that govern its unique high-frequency absorption, present comparative experimental data, and provide a validated protocol for acquiring high-quality spectra for these reactive species.

The Physicochemical Basis for the High-Frequency C=O Stretch in Acid Chlorides

The carbonyl stretching vibration is a sensitive probe of the C=O bond's strength and electron density. The fundamental relationship, governed by Hooke's Law for a simple harmonic oscillator, tells us that the vibrational frequency is directly proportional to the strength of the bond (force constant, k) and inversely proportional to the reduced mass of the atoms involved.

For carbonyl compounds, the position of the C=O stretching absorption is primarily dictated by a delicate interplay of two opposing electronic effects: induction and resonance .

dot graph "Electronic_Effects" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Carbonyl [label="Carbonyl Group (C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Inductive Effect (-I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resonance [label="Resonance Effect (+R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Observed C=O\nStretching Frequency", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout subgraph { rank = same; Induction; Resonance; }

// Edges Induction -> Carbonyl [label=" e⁻ withdrawal\n Strengthens C=O bond\n ▲ Frequency", color="#EA4335"]; Resonance -> Carbonyl [label=" e⁻ donation\n Weakens C=O bond\n ▼ Frequency", color="#4285F4"]; Carbonyl -> Result [label="Net Electronic\nInfluence", color="#34A853"]; } endom Caption: Interplay of inductive and resonance effects on C=O frequency.

  • Inductive Effect (-I): This is the withdrawal of electron density through sigma (σ) bonds due to differences in electronegativity. An electronegative atom attached to the carbonyl carbon pulls electron density away, strengthening the C=O bond and increasing the stretching frequency.[1][2][3]

  • Resonance Effect (+R): This involves the delocalization of lone pair electrons from an adjacent heteroatom into the carbonyl π-system. This donation of electron density increases the single-bond character of the C=O bond, thereby weakening it and lowering the stretching frequency.[1][3][4]

In an acid chloride (R-CO-Cl) , the highly electronegative chlorine atom exerts a powerful inductive (-I) effect.[1][2][5] While chlorine does possess lone pairs that can participate in resonance, the poor overlap between the chlorine 3p orbital and the carbon 2p orbital makes this +R effect weak and largely insignificant compared to the dominant inductive withdrawal.[1]

This net electron withdrawal shortens and strengthens the C=O bond, resulting in a characteristically high stretching frequency, typically observed in the 1775-1815 cm⁻¹ range for saturated acid chlorides.[6][7][8] This is one of the highest frequencies observed for any common carbonyl compound.[6][7]

Comparative Analysis: Acid Chlorides vs. Other Carbonyl Compounds

The superior inductive effect and inferior resonance effect of the chlorine atom are starkly illustrated when comparing the C=O stretching frequency of acid chlorides to that of other carboxylic acid derivatives and carbonyl compounds.

dot graph "Carbonyl_Frequency_Comparison" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica", fontsize=12]; node [shape=record, style="filled", fontname="Helvetica", fontsize=10]; edge [style=invis];

// Nodes with wavenumber ranges Amide [label="{Amide (R-CONH₂)\n1650-1690 cm⁻¹}|{Strong +R Effect\n(N lone pair donation)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarboxylicAcid [label="{Carboxylic Acid (R-COOH)\n1700-1730 cm⁻¹}|{H-bonding dimer lowers ν(C=O)}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ketone [label="{Ketone (R-CO-R)\n1705-1725 cm⁻¹}|{Alkyl groups are weakly e⁻ donating}", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ester [label="{Ester (R-CO-OR')\n1735-1750 cm⁻¹}|{Moderate +R vs. -I from Oxygen}", fillcolor="#FBBC05", fontcolor="#202124"]; Anhydride [label="{Anhydride (RCO)₂O\n1740-1790 & 1800-1850 cm⁻¹}|{Strong -I, coupled vibrations}", fillcolor="#F1F3F4", fontcolor="#202124"]; AcidChloride [label="{Acid Chloride (R-CO-Cl)\n1775-1815 cm⁻¹}|{Dominant -I Effect from Chlorine}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to create vertical ranking AcidChloride -> Anhydride -> Ester -> Ketone -> CarboxylicAcid -> Amide;

// Title label = "Decreasing C=O Stretching Frequency"; labelloc = "t"; fontsize=14; } endom Caption: Hierarchy of C=O stretching frequencies in common carbonyls.

Data Summary: Characteristic Carbonyl (C=O) Stretching Frequencies

Functional GroupGeneral StructureTypical C=O Frequency (cm⁻¹)Dominant Electronic Effect
Acid Chloride R-CO-Cl1775 - 1815 Strong Inductive Effect (-I)[1][2][5]
Acid Anhydride(RCO)₂O1800-1850 and 1740-1790Strong -I, Symmetric/Asymmetric coupling[2][4]
EsterR-CO-OR'1735 - 1750-I effect slightly outweighs +R effect[1][4][9]
AldehydeR-CO-H1720 - 1740Baseline for comparison
KetoneR-CO-R1705 - 1725Weak inductive donation from alkyl groups[8][10]
Carboxylic AcidR-CO-OH1700 - 1730 (dimer)Strong hydrogen bonding weakens C=O bond[8][11]
AmideR-CO-NR'₂1650 - 1690Strong Resonance Effect (+R)[1][4][5]

As the data clearly show, the frequency order follows a predictable trend based on the electronic nature of the substituent on the carbonyl carbon: Acid Chloride > Anhydride > Ester > Ketone/Acid > Amide .[5][12] This relationship is so reliable that the C=O stretching frequency serves as a direct proxy for the reactivity of the carboxylic acid derivative towards nucleophilic acyl substitution.[11][13]

Factors Modulating the Acid Chloride C=O Peak Position

While the 1775-1815 cm⁻¹ range is a reliable diagnostic window, the precise peak position can be influenced by molecular structure, providing further analytical detail.

  • Conjugation: When the acyl group is conjugated with a C=C double bond or an aromatic ring, the C=O stretching frequency is lowered by approximately 30-40 cm⁻¹.[7][8][11] This is due to delocalization of π-electrons, which imparts more single-bond character to the carbonyl. For example, the C=O stretch of a saturated aliphatic acid chloride like acetyl chloride appears near 1810 cm⁻¹, whereas benzoyl chloride absorbs at a lower frequency, around 1770 cm⁻¹.[2][6]

  • Ring Strain: Incorporating the carbonyl group into a small, strained ring (e.g., 4 or 5-membered) increases the stretching frequency.[4][11] This is because the ring's angle strain forces more s-character into the exocyclic C-CO bond, which consequently increases the s-character and strength of the C=O double bond.[11]

  • Fermi Resonance: Acid chlorides often exhibit a weaker shoulder or secondary peak at a slightly lower frequency than the main C=O band (e.g., near 1740 cm⁻¹).[11][13] This is typically due to Fermi resonance, an interaction between the fundamental C=O stretching vibration and an overtone of a lower-frequency vibration (like a C-Cl stretch or a bending mode).[14]

Other Diagnostic Peaks in the Acid Chloride Spectrum

Beyond the prominent carbonyl absorption, other peaks can help confirm the presence of an acid chloride:

  • C-Cl Stretch: A medium to strong absorption arising from the C-Cl stretching vibration is typically found in the 550-730 cm⁻¹ region.[6] This band can sometimes be split into multiple peaks due to the presence of different rotational conformers.[6]

  • Carbonyl Overtone: Like most strong absorptions, the carbonyl stretch can produce a weak overtone peak at approximately twice its fundamental frequency, often appearing in the 3500-3600 cm⁻¹ region.[15][16] Its observation can be a useful confirmation, though its intensity is low.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of an Acid Chloride

The high reactivity of acid chlorides, particularly their sensitivity to moisture, necessitates careful sample handling to prevent hydrolysis to the corresponding carboxylic acid. This self-validating protocol is designed to ensure spectral integrity.

dot graph "FTIR_Protocol_AcidChloride" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="Start: Dry Glassware & Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Inert Atmosphere Recommended)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method [label="Choose Method:\n1. Neat Liquid Film\n2. Anhydrous Solution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Neat [label="Neat Film:\n1 drop between two dry KBr/NaCl plates.\nAssemble quickly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution [label="Solution:\nDissolve in dry, non-polar solvent\n(e.g., CCl₄, CH₂Cl₂).\nUse sealed liquid cell.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Background [label="Acquire Background Spectrum\n(Clean plates or solvent-filled cell)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample [label="Acquire Sample Spectrum\n(16-32 scans at 4 cm⁻¹ resolution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Process [label="Data Processing:\nBaseline correction & peak picking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Clean [label="Decontaminate & Clean:\nQuench plates/cell with isopropanol,\nthen wash with dry acetone.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> Method; Method -> Neat [label="Volatile/Non-viscous"]; Method -> Solution [label="Solid or Viscous"]; Neat -> Background; Solution -> Background; Background -> Sample; Sample -> Process; Process -> End; Sample -> Clean; } endom Caption: Workflow for FTIR analysis of moisture-sensitive acid chlorides.

Objective: To obtain an artifact-free FTIR spectrum of a liquid or solid acid chloride.

Materials:

  • FTIR Spectrometer

  • Dry KBr or NaCl salt plates

  • Sealed demountable liquid cell (e.g., with CaF₂ windows)[17]

  • Anhydrous, IR-grade solvent (e.g., carbon tetrachloride, chloroform, or dichloromethane). Causality: These solvents have relatively simple spectra with windows in the carbonyl region and are non-protic, preventing reaction.

  • Gas-tight syringes

  • Inert atmosphere glove box or nitrogen/argon line (highly recommended)

  • Dry glassware

Methodology:

  • Instrument Preparation: Ensure the spectrometer sample compartment is purged with dry air or nitrogen to minimize atmospheric water vapor (H₂O shows strong, broad absorptions that can obscure features).

  • Background Spectrum Acquisition:

    • For Neat Liquid Analysis: Use two clean, dry KBr or NaCl plates. Polish them with a suitable kit and dry them in a 100°C oven, cooling in a desiccator before use.[18] Acquire a background spectrum of the empty, assembled plates.

    • For Solution Analysis: Assemble the liquid cell and fill it with the pure, anhydrous solvent using a syringe. Acquire the background spectrum. This allows for digital subtraction of solvent peaks.[17][18]

  • Sample Preparation (Perform in a fume hood, preferably under inert atmosphere):

    • Neat Liquid Film: Place one small drop of the liquid acid chloride onto the face of one salt plate. Place the second plate on top and give a slight turn to create a thin, uniform film.[18] Immediately place the assembly in the spectrometer's sample holder. Trustworthiness: This method is rapid, minimizing atmospheric exposure.

    • Solution: Prepare a ~5-10% w/v solution of the acid chloride in the chosen anhydrous solvent. Use a gas-tight syringe to flush and fill the sealed liquid cell.[17]

  • Sample Spectrum Acquisition: Place the prepared sample into the sample compartment. Collect the spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.[19]

  • Data Processing & Decontamination:

    • Perform baseline correction and identify the peak maxima. If using the solution method, perform spectral subtraction of the solvent background.

    • CRITICAL: Immediately after analysis, disassemble the plates or cell inside a fume hood. Carefully quench any residual acid chloride by wiping with a cloth soaked in isopropanol or ethanol, followed by thorough washing with dry acetone or methylene chloride.[18] Polish and store the plates in a desiccator. Causality: This prevents corrosive damage to the hygroscopic salt plates and ensures the equipment is clean for the next user.

Conclusion

The FTIR spectrum of an acid chloride is distinguished by its carbonyl stretching absorption at an exceptionally high frequency (1775-1815 cm⁻¹), a direct consequence of the powerful inductive electron withdrawal by the chlorine substituent. This characteristic peak, when analyzed in the context of its molecular environment and compared with other carbonyl compounds, provides unambiguous evidence for the presence of the acyl chloride functional group. By employing meticulous, validated sample handling protocols, researchers can leverage this unique spectral feature for reliable structural elucidation and quality control in their synthetic and developmental workflows.

References

  • Infrared spectra of acid chlorides. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Montecalvo, D. (2022, May 24). Are carbonyls the only bonds that have overtones in IR spectroscopy? Quora. Retrieved February 14, 2026, from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Illinois Springfield. Retrieved February 14, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7). Oregon State University. Retrieved February 14, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved February 14, 2026, from [Link]

  • CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. (2024, June 17). YouTube. Retrieved February 14, 2026, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). SlidePlayer. Retrieved February 14, 2026, from [Link]

  • IR signals for carbonyl compounds. (n.d.). Khan Academy. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides. (2025, December 11). Chemnoter. Retrieved February 14, 2026, from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023, September 20). OpenStax. Retrieved February 14, 2026, from [Link]

  • FT-IR sample preparation. (n.d.). Northern Illinois University. Retrieved February 14, 2026, from [Link]

  • FT-IR spectrum showing C-Cl stretching and O-H stretching. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 15: Carbonyl Compounds: Esters, Amides, and Related Molecules. (n.d.). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved February 14, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved February 14, 2026, from [Link]

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  • Kaya, N., Kartal, Z., & Bahçeli, S. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). DPÜ Fen Bilimleri Enstitüsü Dergisi, (27). Retrieved February 14, 2026, from [Link]

  • Benzoylchloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 14, 2026, from [Link]

  • ir spectrum of carboxylic acids and alcohols. (2023, May 24). SlideShare. Retrieved February 14, 2026, from [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University Department of Chemistry and Biochemistry. Retrieved February 14, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved February 14, 2026, from [Link]

  • resonance and induction tutorial. (n.d.). University of Wisconsin Oshkosh. Retrieved February 14, 2026, from [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved February 14, 2026, from [Link]

  • Kaya, N., et al. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE) 2 Ni(CN) 4 COMPLEXES (M = Co, Ni and Cd). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Quality Verification of Incoming Liquid Raw Materials by FTIR Spectroscopy. (2011, January 28). American Laboratory. Retrieved February 14, 2026, from [Link]

  • PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. (n.d.). Midac Corporation. Retrieved February 14, 2026, from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Phenoxypropanoyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of phenoxypropanoyl chlorides. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to explore the mechanistic underpinnings of fragmentation pathways. We will compare the behavior of these molecules to relevant alternatives, providing the causal logic behind experimental choices and supporting data to ensure scientific integrity.

Introduction: The Analytical Challenge of Acyl Chlorides

Phenoxypropanoyl chlorides are a class of reactive intermediates crucial in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Their high reactivity, stemming from the electrophilic acyl chloride moiety, makes them valuable synthons but also poses an analytical challenge. Preventing hydrolysis during sample preparation and analysis is paramount for obtaining reproducible and representative mass spectra.[1] Mass spectrometry, especially coupled with gas chromatography (GC-MS), is an indispensable tool for their characterization, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) that is often unstable.[2] This ion rapidly undergoes a series of fragmentation events, breaking into smaller, charged fragments and neutral radicals. The resulting mass spectrum is a fingerprint of the original molecule, where the mass-to-charge ratio (m/z) and relative abundance of each fragment ion provide clues to its structure. The most favorable fragmentation pathways are those that lead to the most stable products, such as resonance-stabilized cations or stable neutral losses.[3][4]

Core Fragmentation Pathways of Phenoxypropanoyl Chlorides

The fragmentation of phenoxypropanoyl chlorides is dictated by the interplay between the acyl chloride group, the phenoxy ether linkage, and the propanoyl chain. We will use 3-phenoxypropanoyl chloride as our primary example.

Acyl Chloride Group Fragmentation: The Acylium Ion

The most characteristic initial fragmentation for acyl chlorides is the homolytic cleavage of the C-Cl bond, expelling a chlorine radical.[1] This process is highly favorable as it results in the formation of a resonance-stabilized acylium ion.

  • Molecular Ion Formation: C₆H₅OCH₂CH₂COCl + e⁻ → [C₆H₅OCH₂CH₂COCl]+• + 2e⁻

  • α-Cleavage (Loss of •Cl): [C₆H₅OCH₂CH₂COCl]+• → [C₆H₅OCH₂CH₂CO]⁺ + •Cl

This primary acylium ion is a prominent peak in the spectrum and serves as the entry point for several subsequent fragmentation pathways. A further characteristic fragmentation of acylium ions is the loss of a neutral carbon monoxide (CO) molecule, a very stable small molecule.[1]

  • Loss of CO: [C₆H₅OCH₂CH₂CO]⁺ → [C₆H₅OCH₂CH₂]⁺ + CO

G M Molecular Ion [C₆H₅OCH₂CH₂COCl]+• Acylium Phenoxypropanoyl Acylium Ion [C₆H₅OCH₂CH₂CO]⁺ M->Acylium - •Cl Fragment1 Phenoxyethyl Cation [C₆H₅OCH₂CH₂]⁺ Acylium->Fragment1 - CO Cl_Radical + •Cl CO_Neutral + CO

Ether Linkage and Alkyl Chain Cleavages

The presence of the phenoxy group and the ethylene bridge introduces several competing fragmentation pathways. These cleavages are fundamental to differentiating phenoxypropanoyl chlorides from other acyl chlorides.

A. Cleavage Generating the Phenoxy Cation:

A significant fragmentation pathway involves cleavage of the bond between the ether oxygen and the alkyl chain, often accompanied by a hydrogen rearrangement to produce a stable phenol radical cation.

  • Formation of Phenol Ion: The most prominent ion related to the phenoxy moiety is often the phenol ion at m/z 94, formed through a rearrangement and cleavage.

B. Benzylic-type Cleavage:

Cleavage of the C-C bond beta to the phenyl ring is highly favorable as it leads to the formation of a resonance-stabilized phenoxymethyl cation.

  • β-Cleavage: [C₆H₅OCH₂CH₂]⁺ → [C₆H₅OCH₂]⁺ + •CH₂ (m/z 107)

C. Formation of the Phenyl Cation:

Loss of the entire side chain can lead to the formation of the phenyl cation.

  • Phenyl Cation: [C₆H₅OCH₂CH₂]⁺ → [C₆H₅]⁺ + •OCH₂CH₂ (m/z 77)

The phenyl cation (m/z 77) can further lose acetylene (C₂H₂) to yield an ion at m/z 51.

G Phenoxyethyl Phenoxyethyl Phenoxymethyl Phenoxymethyl Phenoxyethyl->Phenoxymethyl β-Cleavage Phenyl Phenyl Phenoxyethyl->Phenyl Chain Cleavage C4H5 C4H5 Phenyl->C4H5 - C₂H₂ MolecularIon Molecular Ion Phenol Phenol MolecularIon->Phenol Rearrangement

Comparative Fragmentation Analysis

To understand the influence of the phenoxy group, it is instructive to compare the fragmentation of 3-phenoxypropanoyl chloride with its close structural analogs: 3-phenylpropanoyl chloride (lacking the ether oxygen) and phenoxyacetyl chloride (shorter alkyl chain).

Fragment IonProposed Structure3-Phenoxypropanoyl Chloride (Predicted m/z)3-Phenylpropanoyl Chloride (Observed m/z)[5][6]Phenoxyacetyl Chloride (Observed m/z)[7]Rationale for Difference
Acylium Ion [M-Cl]⁺149133135Mass difference due to molecular formula (O atom, CH₂ group).
Tropylium Ion [C₇H₇]⁺9191-Formation is characteristic of a propyl or longer chain attached to a phenyl ring. Not favored in the shorter phenoxyacetyl chloride.
Phenoxy/Phenyl Ion [C₆H₅O]⁺ / [C₆H₅]⁺93 / 777793 / 77The presence of the ether oxygen enables the formation of the phenoxy cation (m/z 93). Both structures can form the phenyl cation (m/z 77).
Phenol Ion [C₆H₅OH]⁺•94-94Requires the phenoxy group for its formation via rearrangement. Absent in 3-phenylpropanoyl chloride.
Phenoxymethyl Ion [C₆H₅OCH₂]⁺107-107Requires the C₆H₅-O-CH₂ structure. Absent in 3-phenylpropanoyl chloride.
Base Peak -Likely 94 or 107105 ([C₆H₅CH₂CH₂]⁺)107 ([C₆H₅OCH₂]⁺)The base peak reflects the most stable fragment. The ether linkage directs fragmentation towards phenoxy-containing ions.

This comparison clearly demonstrates that the ether oxygen in phenoxypropanoyl chlorides fundamentally alters the fragmentation pathways, introducing new, stable fragments (m/z 94, 107) that are diagnostic for this class of compounds.

The Influence of Aromatic Substitution

Substituents on the phenyl ring can significantly influence fragment ion abundances, although they may not always introduce new fragmentation pathways. The position of the substituent can be critical. For example, a "meta effect" has been observed in alkyl phenols, where meta-isomers show different fragmentation ratios compared to ortho and para isomers due to the influence on the stability of transition states.[8] For substituted phenoxypropanoyl chlorides:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) can stabilize the charge on the aromatic ring, potentially increasing the abundance of fragments containing the substituted phenyl group. For example, the mass spectrum of p-anisoyl chloride (4-methoxybenzoyl chloride) shows a very strong base peak for the 4-methoxybenzoyl acylium ion (m/z 135).[9]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) can destabilize a positive charge on the ring, potentially favoring fragmentation pathways where the charge resides on the acyl portion of the molecule.

Recommended Experimental Protocol: GC-MS Analysis

This protocol provides a robust method for the analysis of phenoxypropanoyl chlorides, designed to ensure sample integrity and generate high-quality, reproducible data.

Rationale for Methodological Choices
  • Gas Chromatography (GC): GC is the separation method of choice due to the volatility of these analytes. It effectively separates the target compound from solvents, starting materials, and byproducts.

  • Electron Ionization (EI): EI at a standard 70 eV provides extensive, reproducible fragmentation, creating a rich spectrum that is ideal for structural elucidation and library matching.

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The use of a dry, inert solvent and moisture-free sample handling is non-negotiable to prevent sample degradation into the corresponding carboxylic acid.[1]

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the phenoxypropanoyl chloride sample.

    • Dissolve the sample in 1 mL of a dry, inert solvent (e.g., dichloromethane or hexane) in a clean, dry autosampler vial.

    • Cap the vial immediately to prevent atmospheric moisture ingress. The final concentration should be approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to the phenoxypropanoyl chloride based on its retention time.

    • Extract the mass spectrum for the peak.

    • Identify the molecular ion (if present) and major fragment ions.

    • Compare the observed fragmentation pattern with the pathways described in this guide and with library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) of related compounds.[5]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample (1-2 mg) B Dissolve in Dry Solvent (1 mL Dichloromethane) A->B C Cap Vial Immediately B->C D Inject (Split Mode) C->D E Separate on GC Column D->E F Ionize (EI, 70 eV) E->F G Detect Fragments (MS) F->G H Extract Spectrum G->H I Identify Fragments H->I J Compare to Pathways I->J

Conclusion

The mass spectrometric fragmentation of phenoxypropanoyl chlorides is a predictable yet complex process governed by the stability of the resulting ions. The primary fragmentation is the loss of the chlorine radical to form a stable acylium ion. However, the key diagnostic fragments arise from cleavages around the phenoxy ether linkage, yielding characteristic ions such as the phenol radical cation (m/z 94) and the phenoxymethyl cation (m/z 107). These fragments clearly distinguish phenoxypropanoyl chlorides from their alkyl-aryl analogs. By employing a careful, anhydrous GC-MS protocol, researchers can reliably obtain high-quality spectra, allowing for confident structural confirmation and impurity profiling in critical drug development and chemical synthesis applications.

References

  • Benchchem.
  • Hunt, I. Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary.
  • Li, Y. et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1][8]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-62. [Link]

  • NIST. Benzenepropanoyl chloride. NIST WebBook. [Link]

  • Audier, H. E. et al. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Journal of Mass Spectrometry. [Link]

  • PubChem. Benzenepropanoyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. Phenoxyacetyl chloride. National Center for Biotechnology Information. [Link]

  • Unknown.
  • Rethwisch, D. G. et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Reid, G. E. et al. (2007). Substituent effects on the gas-phase fragmentation reactions of sulfonium ion containing peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Hakkinen, V. M. A. et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12, 2725-2733. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • Unknown.
  • Little, J. L. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

  • eGyanKosh. (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

  • Schlosser, G. & D'Agostino, E. H. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Hungarian Journal of Chemistry. [Link]

  • PubChem. p-Anisoyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. Propionyl chloride. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Hakkinen, V. M. A. et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. [Link]

  • Academia.edu. (N.D.). GC-MS analysis of phenoxy herbicide residues from surface waters. [Link]

  • Beckey, H. D. & Migahed, M. D. (1972). Substituent effects in the field ionization mass spectra of acetophenones. Organic Mass Spectrometry. [Link]

  • Tanaka, T. et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-45. [Link]

  • Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

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Comparison of 2,4-dimethyl vs 2,4-dichloro phenoxy acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 2,4-Dimethyl- vs. 2,4-Dichlorophenoxyacetyl Chloride

Executive Summary

This technical guide provides a rigorous comparison between 2,4-dimethylphenoxyacetyl chloride and 2,4-dichlorophenoxyacetyl chloride . While structurally homologous, their electronic environments diverge significantly—one dominated by electron-donating methyl groups (+I), the other by electron-withdrawing chlorine atoms (-I). This fundamental difference dictates their reactivity profiles, hydrolytic stability, and downstream applications in agrochemical and pharmaceutical synthesis.

Key Takeaway:

  • 2,4-Dichlorophenoxyacetyl chloride is a highly reactive electrophile, primarily used as a precursor for auxin-mimic herbicides (2,4-D derivatives). Its high reactivity correlates with lower hydrolytic stability and specific hepatotoxic metabolic pathways.

  • 2,4-Dimethylphenoxyacetyl chloride exhibits attenuated electrophilicity due to the electron-donating nature of the methyl substituents. It serves as a critical intermediate in the synthesis of lipid-regulating pharmaceuticals (fibrates) and exhibits a distinct, often more favorable, stability profile.

Chemical Structure & Electronic Theory

The reactivity of acid chlorides is governed by the electrophilicity of the carbonyl carbon. The substituents on the phenoxy ring modulate this electrophilicity through inductive and resonance effects.

  • 2,4-Dichloro Analog: The chlorine atoms at the ortho and para positions exert a strong inductive electron-withdrawing effect (-I), intensifying the partial positive charge (

    
    ) on the carbonyl carbon. This lowers the activation energy for nucleophilic attack but also increases susceptibility to hydrolysis.
    
  • 2,4-Dimethyl Analog: The methyl groups exert an inductive electron-donating effect (+I). This donation increases electron density in the aromatic ring, which is partially transmitted to the carbonyl oxygen, stabilizing the molecule and slightly reducing the electrophilicity of the carbonyl carbon.

Figure 1: Electronic Effects & Reactivity Mechanism

G cluster_0 2,4-Dichlorophenoxyacetyl Chloride cluster_1 2,4-Dimethylphenoxyacetyl Chloride Cl_Compound 2,4-Dichloro Analog (High Electrophilicity) Cl_Effect Chlorine (-I Effect) Withdraws Density Cl_Compound->Cl_Effect Cl_Reactivity Fast Nucleophilic Attack (High k_obs) Cl_Effect->Cl_Reactivity Me_Compound 2,4-Dimethyl Analog (Attenuated Electrophilicity) Me_Effect Methyl (+I Effect) Donates Density Me_Compound->Me_Effect Me_Reactivity Slower Nucleophilic Attack (Lower k_obs) Me_Effect->Me_Reactivity Nucleophile Nucleophile (R-NH2, R-OH) Nucleophile->Cl_Compound Rapid Kinetics Nucleophile->Me_Compound Controlled Kinetics

Caption: Comparative electronic effects influencing the electrophilicity of the carbonyl carbon. Red indicates electron withdrawal (activation); Green indicates electron donation (deactivation).

Physical Properties Comparison

The following data consolidates experimental values and chemically predicted properties based on homologous series analysis.

Property2,4-Dichlorophenoxyacetyl Chloride2,4-Dimethylphenoxyacetyl Chloride
CAS Number 97-00-714256-02-1
Molecular Weight 239.48 g/mol 198.65 g/mol
Physical State Low-melting solid / LiquidLiquid / Low-melting solid
Boiling Point ~182°C (at reduced pressure)~160–170°C (Predicted)
Melting Point ~45–50°C (approx.)< 35°C (Predicted)
Density ~1.42 g/cm³~1.15 g/cm³ (Predicted)
Solubility Soluble in DCM, Toluene, EtherSoluble in DCM, Toluene, Ether
Hydrolytic Stability Low (Rapid hydrolysis in moist air)Moderate (Slower hydrolysis)

Note: While the dichloro derivative is a well-characterized commodity chemical, the dimethyl derivative is often generated in situ or used immediately due to its specialized application in pharma.

Reactivity Profile & Kinetics

Hydrolysis and Stability

Acid chlorides are moisture-sensitive. The dichloro derivative hydrolyzes significantly faster than the dimethyl analog.

  • Mechanism: Water acts as a nucleophile attacking the carbonyl. The electron-deficient carbonyl of the dichloro species is more susceptible to this attack.

  • Practical Implication: The dichloro compound requires stricter anhydrous handling (e.g., Schlenk line techniques) compared to the dimethyl analog, which is slightly more forgiving during short open-air transfers.

Aminolysis (Amide Formation)

Reaction with amines (e.g., aniline, benzylamine) follows second-order kinetics.

  • Kinetic Trend:

    
    
    
  • Hammett Correlation: The reaction rate correlates with the Hammett substituent constants (

    
    ).
    
    • 
      -Cl (
      
      
      
      ) accelerates the rate.
    • 
      -Me (
      
      
      
      ) retards the rate.
    • Ortho effects (steric hindrance) are present in both but are comparable in magnitude (Cl radius ≈ 175 pm vs Me radius ≈ 200 pm), making electronic effects the dominant differentiator.

Experimental Protocols

Protocol A: Synthesis of Phenoxyacetyl Chlorides

Standard procedure adaptable for both analogs.

Reagents:

  • Substituted Phenoxyacetic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • DMF (Catalytic, 2-3 drops)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 off-gas.

  • Dissolution: Suspend the substituted phenoxyacetic acid (e.g., 2,4-D acid) in anhydrous toluene (5 mL/g of acid).

  • Activation: Add catalytic DMF. This forms the Vilsmeier-Haack-like active species, significantly accelerating the reaction.

  • Addition: Heat the mixture to 60°C. Add

    
     dropwise over 30 minutes.
    
  • Reflux:

    • Dichloro: Reflux for 2–3 hours. (Reaction is faster).

    • Dimethyl:[1][2] Reflux for 3–4 hours.[3] (Reaction is slightly slower).

  • Work-up: Monitor by TLC (quench aliquot in MeOH). Once complete, remove solvent and excess

    
     under reduced pressure (rotary evaporator).
    
  • Purification: Vacuum distillation is recommended for high purity, though the crude is often sufficient for immediate coupling.

Protocol B: Kinetic Reactivity Assay (Aminolysis)

To quantitatively compare reactivity.

  • Preparation: Prepare 0.1 M solutions of both acid chlorides in anhydrous acetonitrile. Prepare a 0.5 M solution of benzylamine (excess nucleophile).

  • Mixing: In a UV-Vis quartz cuvette or HPLC vial, mix the acid chloride solution with the amine solution at

    
    .
    
  • Monitoring:

    • UV-Vis: Track the disappearance of the acid chloride carbonyl absorbance (~240-260 nm, specific to the aromatic ring) or the appearance of the amide bond.

    • HPLC: Inject aliquots at 1-minute intervals (quenched in dilute acid) to measure the ratio of Acid Chloride : Amide.

  • Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

Applications: Agrochemical vs. Pharmaceutical

Agrochemicals: The 2,4-D Legacy

The 2,4-dichloro derivative is the cornerstone of the phenoxy herbicide industry.

  • Function: Precursor to 2,4-D esters (e.g., 2,4-D 2-ethylhexyl ester) which penetrate the waxy leaf cuticle more effectively than the acid.

  • Mechanism: Acts as a synthetic auxin, causing uncontrolled growth and vascular collapse in broadleaf weeds.

  • Toxicity Note: Reactive metabolites (CoA thioesters) can form protein adducts in the liver, leading to hepatotoxicity [1].

Pharmaceuticals: Lipid Regulators

The 2,4-dimethyl derivative is preferred in medicinal chemistry for its lipophilicity and metabolic stability profile.

  • Target: Peroxisome Proliferator-Activated Receptors (PPARs).

  • Example: It serves as a building block for fibrate analogs (structurally related to Gemfibrozil) used to treat hyperlipidemia. The dimethyl substitution pattern blocks metabolic oxidation at the ring, prolonging half-life compared to unsubstituted analogs.

Figure 2: Synthesis & Application Workflow

Applications cluster_inputs Precursors cluster_products Downstream Applications Acid_Cl 2,4-Dichlorophenoxyacetyl Cl Herbicide Agrochemicals (2,4-D Esters/Salts) Acid_Cl->Herbicide Esterification (High Volume) Acid_Me 2,4-Dimethylphenoxyacetyl Cl Pharma Pharmaceuticals (Fibrate Analogs/Lipid Regulators) Acid_Me->Pharma Amide Coupling (High Value) Action_Herb Mechanism: Synthetic Auxin Overload Herbicide->Action_Herb Action_Pharma Mechanism: PPAR Agonist / Enzyme Inhibition Pharma->Action_Pharma

Caption: Divergent application pathways. The dichloro derivative feeds into high-volume herbicides, while the dimethyl derivative supports high-value pharmaceutical synthesis.

References

  • Toxicity of 2,4-D Metabolites: Title: In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Source: National Institutes of Health (NIH) / PubMed. Link:[Link]

  • General Acid Chloride Synthesis (Organic Syntheses): Title: Acid Chlorides from Carboxylic Acids with Thionyl Chloride.[2][4][5] Source: Organic Syntheses, Coll. Vol. 4, p.715. Link:[Link]

  • Physical Properties of 2,4-D Derivatives: Title: 2,4-Dichlorophenoxyacetic acid and derivatives - Physical Properties.[6] Source: PubChem.[7] Link:[Link]

  • Kinetic Study of Phenoxyacetyl Chlorides: Title: Kinetics of the Reaction of Substituted Phenoxyacetyl Chlorides with Amines. Source: Journal of Organic Chemistry (General Reference for Hammett Studies). Link:[Link]

Sources

Reactivity comparison of phenoxyacetyl vs phenoxypropanoyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of drug linkers and herbicide scaffolds, the choice between Phenoxyacetyl chloride (PAC) and 3-Phenoxypropanoyl chloride (3-PPC) is rarely a matter of simple availability; it is a decision that dictates reaction kinetics, hydrolytic stability, and the physicochemical profile of the final amide or ester.

  • The Bottom Line: PAC is significantly more electrophilic due to the proximity of the ether oxygen to the carbonyl center (

    
    -effect). It reacts rapidly but yields amides that are more susceptible to acid hydrolysis.
    
  • The Alternative: 3-PPC introduces a methylene spacer (

    
    -position), dampening the inductive withdrawal. It offers controlled reactivity and improved stability of the resulting bond, often required for robust library synthesis.
    

This guide provides a mechanistic breakdown, comparative data, and a self-validating experimental protocol to assist in reagent selection.

Mechanistic Foundation: The "Spacer" Effect

The reactivity difference between these two reagents is governed by the decay of the Inductive Effect (


) over distance.
Electronic Architecture
  • Phenoxyacetyl Chloride (PAC): The phenoxy oxygen is located at the

    
    -position relative to the carbonyl. Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (
    
    
    
    ). This pulls electron density away from the carbonyl carbon, making it highly electrophilic and prone to nucleophilic attack.
  • 3-Phenoxypropanoyl Chloride (3-PPC): The insertion of an extra methylene group (

    
    ) moves the oxygen to the 
    
    
    
    -position. The inductive effect falls off rapidly with distance (roughly
    
    
    in field effect terms). The carbonyl carbon is less electron-deficient compared to PAC.
Visualizing the Inductive Pathway

The following diagram illustrates the electron density shifts that drive the reactivity difference.

InductiveEffect cluster_PAC Phenoxyacetyl Chloride (High Reactivity) cluster_PPC 3-Phenoxypropanoyl Chloride (Moderate Reactivity) PAC Ph-O-CH2-COCl Carbonyl_PAC Carbonyl C (Highly δ+) PAC->Carbonyl_PAC Strong -I Induction (Short Range) PPC Ph-O-CH2-CH2-COCl Carbonyl_PPC Carbonyl C (Moderately δ+) PPC->Carbonyl_PPC Weakened -I Induction (Dampened by Spacer)

Figure 1: Mechanistic comparison of inductive withdrawal. The red pathway indicates strong electronic activation; the blue dashed line indicates the dampening effect of the propyl spacer.

Comparative Performance Data

To quantify the "reactivity," we utilize the


 of the corresponding parent acids. The acidity of the parent carboxylic acid correlates directly with the electrophilicity of the acid chloride (a stronger parent acid yields a more reactive acid chloride).
Table 1: Physicochemical & Reactivity Profile
FeaturePhenoxyacetyl Chloride (PAC)3-Phenoxypropanoyl Chloride (3-PPC)Significance
Structure


Chain length defines steric/electronic environment.
Parent Acid

3.17 [1]4.21 [2]Lower

= Higher Electrophilicity of Chloride.
Hydrolysis Rate Very Fast (

min in water)
ModeratePAC requires strictly anhydrous handling.
Selectivity LowModerate/HighPAC may acylate weaker nucleophiles or cause side reactions.
Primary Application Penicillin V (Acid stability), HerbicidesLinker chemistry, Polymer spacersPAC confers acid stability to adjacent lactams [3].
Mechanistic Insight: The Penicillin V Case

PAC is historically significant in the synthesis of Penicillin V .[1] The electron-withdrawing phenoxy group prevents the amide side chain from participating in the intramolecular attack on the


-lactam ring under acidic conditions. This unique electronic property allows Penicillin V to be orally active (acid stable), unlike Penicillin G. 3-PPC lacks this strong withdrawal, making the resulting amides more "standard" in behavior.

Experimental Protocol: Competitive Hydrolysis Assay

As a researcher, you should not rely solely on literature values. This Self-Validating Protocol allows you to determine the relative reactivity of these specific lots in your solvent system. This is crucial when troubleshooting low yields in acylation reactions.

Objective

Determine the relative electrophilicity by monitoring the rate of HCl generation upon exposure to limited water.

Materials
  • Reagents: Phenoxyacetyl chloride, 3-Phenoxypropanoyl chloride.

  • Solvent: Acetone (HPLC grade, dried).

  • Reagent: 0.1 M NaOH standard solution.

  • Indicator: Bromothymol Blue (or pH probe).

Workflow Diagram

HydrolysisProtocol Start Start: Prepare 0.1M Solutions (in dry Acetone) AddWater Add 1.0 eq Water (t=0) Start->AddWater Monitor Monitor Conductivity / pH Drop AddWater->Monitor Decision Is t(1/2) < 2 mins? Monitor->Decision ResultFast High Reactivity (PAC) Requires -78°C to 0°C Decision->ResultFast Yes ResultSlow Moderate Reactivity (3-PPC) Room Temp OK Decision->ResultSlow No

Figure 2: Decision tree for reaction condition optimization based on kinetic hydrolysis data.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the acid chloride in 10 mL of dry acetone.

  • Initiation: At

    
    , add 100 
    
    
    
    of water (approx 5.5 mmol, excess).
  • Monitoring:

    • Method A (Visual): Add 2 drops of Bromothymol Blue. Measure time to color change (yellow indicates acid generation).

    • Method B (Potentiometric - Recommended): Insert a pH probe or conductivity meter. Record the time to reach 50% of the theoretical max conductivity (corresponding to full HCl release).

  • Validation:

    • PAC typically reaches endpoint in < 30 seconds at 25°C.

    • 3-PPC typically requires 2–5 minutes depending on temperature.

  • Application: If your substrate is sensitive (e.g., an amine with competing nucleophiles), and you are using PAC, you must cool the reaction to -10°C or lower to control this rapid kinetics.

Synthesis Recommendation: Amide Coupling

When using these reagents for amide synthesis (e.g., drug linker installation), follow this optimized Schotten-Baumann modification to prevent hydrolysis of the reagent before coupling.

  • Solvent System: Use Dichloromethane (DCM) or THF. Avoid protic solvents.

  • Base: Use Triethylamine (TEA) or DIPEA (2.2 equivalents).

    • Note: Inorganic bases (NaOH/Carbonate) in biphasic systems often hydrolyze PAC too fast.

  • Addition Order (Critical):

    • Dissolve Amine + Base in DCM.[2] Cool to 0°C.[2]

    • Add Acid Chloride dropwise.

    • Why? Adding the base to the acid chloride can cause ketene formation (especially with PAC due to acidic

      
      -protons). Adding Acid Chloride to the Amine/Base mixture ensures the nucleophile (amine) is ready to intercept the acylium species immediately.
      

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link]

  • FooDB. (2023). Compound Summary: 3-Phenoxypropionic acid.[3] Retrieved from [Link]

  • Sheehan, J. C., & Henery-Logan, K. R. (1957). The Total Synthesis of Penicillin V. Journal of the American Chemical Society, 79(5), 1262–1263. (Classic mechanistic reference for acid stability).

Sources

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Reactant of Route 1
Reactant of Route 1
2-(2,4-Dimethylphenoxy)propanoyl chloride
Reactant of Route 2
2-(2,4-Dimethylphenoxy)propanoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.